molecular formula C7H16N2 B147313 1-Methyl-4-(methylamino)piperidine CAS No. 73579-08-5

1-Methyl-4-(methylamino)piperidine

Cat. No.: B147313
CAS No.: 73579-08-5
M. Wt: 128.22 g/mol
InChI Key: XRYGCVVVDCEPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(methylamino)piperidine is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,1-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-8-7-3-5-9(2)6-4-7/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYGCVVVDCEPRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90994368
Record name N,1-Dimethylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90994368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73579-08-5
Record name 1-Methyl-4-(methylamino)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73579-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-4-(methylamino)piperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073579085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,1-Dimethylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90994368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-4-(methylamino)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.472
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-4-(methylamino)piperidine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methyl-4-(methylamino)piperidine, a versatile piperidine derivative with significant potential in pharmaceutical research and development. This document details its chemical and physical properties, safety information, a proposed synthetic route with a detailed experimental protocol, and its applications, particularly in the realm of central nervous system (CNS) disorders.

Core Compound Information

This compound, also known as N,1-dimethylpiperidin-4-amine, is a disubstituted piperidine that serves as a valuable building block in organic synthesis. Its unique structure, featuring both a tertiary amine within the piperidine ring and a secondary amine substituent, makes it a key intermediate for creating a diverse range of more complex molecules.

CAS Number: 73579-08-5[1][2]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and use in experimental settings.

PropertyValueSource(s)
Molecular Formula C₇H₁₆N₂[1][2]
Molecular Weight 128.22 g/mol [1][2]
Appearance Very Pale Yellow to Reddish Yellow Liquid[1][2]
Boiling Point 53°C at 10 mmHg
Density 0.882 g/cm³
Refractive Index (n20/D) 1.4672
Flash Point 56°C
Storage Temperature Room Temperature; Keep in a dark, dry place
Purity >97.0% (GC)[1][2]
Safety and Hazard Information

This compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage. Appropriate safety precautions must be taken during its handling and use.

Hazard ClassGHS PictogramHazard Statement
Flammable liquidsGHS02: FlameH226: Flammable liquid and vapor[1]
Skin corrosion/irritationGHS05: CorrosionH314: Causes severe skin burns and eye damage[1]
Serious eye damage/eye irritationGHS05: CorrosionH318: Causes serious eye damage[1]

Synthesis of this compound

Proposed Synthetic Pathway: Reductive Amination

The proposed synthesis involves the reaction of 1-methyl-4-piperidone with methylamine to form an intermediate imine/enamine, which is then reduced in situ by a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to yield the final product.

G cluster_reactants Reactants cluster_reagents Reagents reactant1 1-Methyl-4-piperidone product This compound reactant1->product Reductive Amination reactant2 Methylamine (CH₃NH₂) reactant2->product reagent1 Reducing Agent (e.g., NaBH₃CN) reagent1->product reagent2 Acid Catalyst (optional) reagent2->product G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ligand Piperidine Derivative receptor GPCR (e.g., Muscarinic or Sigma Receptor) ligand->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production protein_kinase Protein Kinase second_messenger->protein_kinase Activation cellular_response Cellular Response (e.g., Neuronal Excitability) protein_kinase->cellular_response Phosphorylation & Regulation

References

An In-depth Technical Guide to 1-Methyl-4-(methylamino)piperidine: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-4-(methylamino)piperidine, a substituted piperidine derivative of interest in medicinal chemistry and organic synthesis. This document details its molecular structure, physicochemical properties, experimental protocols for its synthesis and characterization, and its potential biological relevance through the modulation of N-methyl-D-aspartate (NMDA) receptors.

Molecular Structure and IUPAC Name

This compound is a heterocyclic amine featuring a piperidine ring N-methylated at position 1 and a methylamino group substituted at position 4.

  • IUPAC Name: N,1-dimethylpiperidin-4-amine[1]

  • CAS Number: 73579-08-5[1]

  • Molecular Formula: C₇H₁₆N₂[1]

  • Molecular Weight: 128.22 g/mol [1]

  • Synonyms: this compound, N,1-Dimethyl-4-piperidinamine[1]

Molecular Structure:

Physicochemical and Computed Properties

The following table summarizes the key physicochemical and computed properties of this compound. This data is essential for its handling, formulation, and application in research and development.

PropertyValueSource
Physical Form Clear liquid, Colorless to Pale yellow - Reddish yellowCommercial Supplier
Boiling Point 53 °C at 10 mmHg[2]
Density 0.882 g/cm³[2]
Refractive Index (n20/D) 1.4672[2]
Flash Point 56 °C[2]
XLogP3 0.4PubChem (Computed)[1]
Hydrogen Bond Donor Count 1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 2PubChem (Computed)[1]
Rotatable Bond Count 1PubChem (Computed)
Topological Polar Surface Area 15.3 ŲPubChem (Computed)[1]
pKa (most basic) 10.19 ± 0.20ChemicalBook (Predicted)[3]

Experimental Protocols

Synthesis of this compound via Reductive Amination

A direct and efficient method for the synthesis of this compound is the reductive amination of N-methyl-4-piperidone with methylamine.

Reaction Scheme:

N-methyl-4-piperidone + Methylamine --> this compound

Materials and Reagents:

  • N-methyl-4-piperidone

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Sodium triacetoxyborohydride (STAB) or another suitable reducing agent (e.g., Sodium cyanoborohydride)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Anhydrous sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Hydrochloric acid (for salt formation if desired)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of N-methyl-4-piperidone (1 equivalent) in anhydrous dichloromethane, add methylamine (1.2-1.5 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by vacuum distillation or column chromatography.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: A sample of the purified compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃). The spectrum is expected to show signals corresponding to the two N-methyl groups, the piperidine ring protons, and the N-H proton. The chemical shifts and coupling patterns will be characteristic of the structure.

  • 13C NMR: A 13C NMR spectrum will show distinct signals for the carbon atoms of the piperidine ring and the two methyl groups.

Mass Spectrometry (MS):

  • The molecular weight of the compound can be confirmed by mass spectrometry. Electrospray ionization (ESI) in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 129.2.

Infrared (IR) Spectroscopy:

  • An IR spectrum will show characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), and N-H bending (around 1590-1650 cm⁻¹).

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS):

  • A dilute solution of the compound in a suitable solvent (e.g., methanol or dichloromethane) is injected into a GC-MS system.

  • A non-polar capillary column (e.g., DB-5ms) can be used.

  • The oven temperature program should be optimized to ensure good separation of the product from any impurities or starting materials. An example program could be: initial temperature of 80 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min.

  • The purity is determined by the relative peak area of the product in the chromatogram. The mass spectrometer provides confirmation of the peak identity.

Biological Activity and Signaling Pathway

Substituted piperidines, including N,N-dimethylpiperidin-4-amine (a close analog), have been noted for their potential to modulate N-methyl-D-aspartate (NMDA) receptors. These receptors are glutamate-gated ion channels crucial for synaptic plasticity and neuronal communication. Polyamines are known positive allosteric modulators of NMDA receptors, and compounds with similar structural features may exhibit similar activity. This has implications for therapeutic areas such as alcohol dependence.[4]

Proposed Signaling Pathway: Polyamine Modulation of the NMDA Receptor

The following diagram illustrates the proposed mechanism of NMDA receptor modulation by polyamine-like molecules.

NMDA_Modulation cluster_receptor NMDA Receptor NMDA_Receptor Glutamate Site (on GluN2) Glycine Site (on GluN1) Polyamine Site (on GluN2B) Ion Channel Ca_ion Ca²⁺ NMDA_Receptor:channel->Ca_ion Opens, allowing influx Glutamate Glutamate Glutamate->NMDA_Receptor:glu Binds Glycine Glycine Glycine->NMDA_Receptor:gly Binds Polyamine 1-Methyl-4- (methylamino)piperidine Polyamine->NMDA_Receptor:poly Positive Allosteric Modulation Cell_Response Cellular Response (e.g., Synaptic Plasticity) Ca_ion->Cell_Response Activates

Caption: Polyamine modulation of the NMDA receptor.

Synthetic Workflow Diagram

The following diagram outlines the key steps in the synthesis of this compound.

Synthesis_Workflow start Starting Materials: N-methyl-4-piperidone Methylamine reductive_amination Reductive Amination (Solvent: DCM, Reducing Agent: STAB) start->reductive_amination workup Aqueous Workup (NaHCO₃ wash, extraction) reductive_amination->workup purification Purification (Vacuum Distillation) workup->purification final_product Final Product: This compound purification->final_product

Caption: Synthetic workflow for this compound.

References

The Rising Therapeutic Potential of 1-Methyl-4-(methylamino)piperidine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-methyl-4-(methylamino)piperidine scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents across a spectrum of diseases. This technical guide provides an in-depth analysis of the biological activities of derivatives based on this core, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways. The inherent conformational rigidity of the piperidine ring, coupled with the ability to readily modify both the exocyclic and endocyclic nitrogen atoms, allows for precise tuning of physicochemical and pharmacological properties, making this scaffold a cornerstone in the development of targeted therapies.

Quantitative Biological Activity Data

The biological activities of various this compound derivatives are diverse, with compounds demonstrating potent effects in antifungal, central nervous system, and antiviral applications. The following tables summarize key quantitative data from published studies, offering a comparative view of their potency and selectivity.

Compound IDR1 (at Piperidine N1)R2 (at exocyclic N)Biological Target/AssayActivity (IC50/EC50/MIC)Reference
Series 1: Antifungal Agents
2bBenzylDodecylCandida spp.MIC: 1–4 µg/mL[1]
3bPhenethylDodecylCandida spp.MIC: 1–4 µg/mL[1]
2bBenzylDodecylAspergillus spp.MIC: 1–8 µg/mL[1]
3bPhenethylDodecylAspergillus spp.MIC: 1–8 µg/mL[1]
Series 2: N-Type Calcium Channel Blockers
3Verapamil-like moietyAcyl moietyN-type Ca2+ channelsActive in mouse hot-plate test[2]
18Flunarizine-like moietyAlkyl moietyN-type Ca2+ channelsPotent action on neuropathic pain[2]
Series 3: Anti-HIV Agents
Ba83,5-disubstituted-1,2,6-thiadiazine-1,1-dioneHHIV-1 Reverse TranscriptaseIC50: 3.15 µM[3]
Bb83,5-disubstituted-1,2,6-thiadiazine-1,1-dioneMethylHIV-1 Reverse TranscriptaseIC50: 1.52 µM[3]
Series 4: CCR3 Antagonists
Representative Pyrazolone derivativeMethylPyrazolone moietyCCR3Potent antagonism[4]

Key Experimental Protocols

The synthesis and biological evaluation of this compound derivatives typically follow established medicinal chemistry workflows. Below are detailed methodologies for key experiments cited in the literature.

General Synthesis via Reductive Amination[1]

A common and versatile method for the synthesis of N-substituted 4-aminopiperidine derivatives is reductive amination.

Procedure:

  • To a solution of an N-substituted 4-piperidone (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), the desired primary or secondary amine (1.0-1.2 equivalents) is added.

  • The reaction mixture is stirred at room temperature for 1-2 hours to allow for the formation of the intermediate imine or enamine.

  • A reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃; 1.5-2.0 equivalents), is then added portion-wise to the mixture.

  • The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-substituted 4-aminopiperidine derivative.

Antifungal Susceptibility Testing (Microbroth Dilution)[1]

The in vitro antifungal activity is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Procedure:

  • Fungal isolates are cultured on appropriate agar plates to obtain fresh colonies.

  • A fungal suspension is prepared in sterile saline and adjusted to a concentration of 1-5 x 10⁶ CFU/mL.

  • The test compounds are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • The standardized fungal inoculum is added to each well.

  • The plates are incubated at 35°C for 24-48 hours.

  • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

N-type Calcium Channel Activity (Mouse Hot-Plate Test)[2]

The antinociceptive effects of the compounds, indicative of N-type calcium channel blockade, can be assessed using the hot-plate test in mice.

Procedure:

  • Male Swiss albino mice are used for the experiment.

  • The hot-plate apparatus is maintained at a constant temperature of 55 ± 0.5°C.

  • The test compounds are administered to the mice, typically via intraperitoneal (i.p.) injection.

  • At various time points after administration, each mouse is placed on the hot plate, and the latency to a nociceptive response (e.g., licking of the hind paws or jumping) is recorded.

  • A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • The percentage of the maximum possible effect (%MPE) is calculated for each animal at each time point.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams have been generated.

experimental_workflow General Experimental Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start N-substituted 4-piperidone reductive_amination Reductive Amination (e.g., NaBH(OAc)₃) start->reductive_amination amine Primary/Secondary Amine amine->reductive_amination purification Purification (Column Chromatography) reductive_amination->purification final_compound 1-Methyl-4-(substituted-amino) piperidine Derivative purification->final_compound in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding, MIC) final_compound->in_vitro in_vivo In Vivo Models (e.g., Mouse Hot-Plate Test) final_compound->in_vivo sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar in_vivo->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

ccr3_signaling Simplified CCR3 Signaling Pathway and Antagonism cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling eotaxin Eotaxin (CCL11) ccr3 CCR3 Receptor eotaxin->ccr3 Binds g_protein Gαi Protein ccr3->g_protein Activates antagonist 1-Methyl-4-(methylamino) piperidine Derivative (Antagonist) antagonist->ccr3 Blocks pi3k PI3K g_protein->pi3k Activates mapk MAPK Pathway g_protein->mapk Activates calcium Ca²⁺ Mobilization g_protein->calcium Induces akt Akt pi3k->akt chemotaxis Chemotaxis (Eosinophil Migration) akt->chemotaxis mapk->chemotaxis calcium->chemotaxis ergosterol_biosynthesis_inhibition Inhibition of Fungal Ergosterol Biosynthesis squalene Squalene lanosterol Lanosterol squalene->lanosterol Multiple Steps intermediate Sterol Intermediates lanosterol->intermediate Demethylation ergosterol Ergosterol intermediate->ergosterol Sterol C14-reductase Sterol C8-isomerase membrane Fungal Cell Membrane Integrity ergosterol->membrane antifungal 1-Methyl-4-(methylamino) piperidine Derivative (Antifungal Agent) antifungal->intermediate Inhibits (Sterol C14-reductase, Sterol C8-isomerase)

References

The Pivotal Role of 1-Methyl-4-(methylamino)piperidine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 25, 2025

Shanghai, China – In the landscape of contemporary drug discovery and development, the strategic selection of molecular scaffolds is paramount to the successful design of novel therapeutics. Among the privileged structures in medicinal chemistry, the piperidine moiety is a ubiquitous and versatile building block. This technical whitepaper delves into the specific role and applications of a key derivative, 1-Methyl-4-(methylamino)piperidine, a scaffold that has demonstrated significant utility in the generation of potent and selective drug candidates, particularly in the realms of oncology and neuroscience.

This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth analysis of the synthesis, chemical properties, and diverse applications of this compound. It further presents detailed experimental protocols and quantitative biological data for key derivatives, underscoring the compound's importance as a cornerstone in the synthesis of complex, biologically active molecules.

Physicochemical Properties and Synthesis

This compound, with the chemical formula C₇H₁₆N₂ and a molecular weight of 128.22 g/mol , is a colorless to pale yellow liquid.[1] Its structure features a piperidine ring N-methylated at the 1-position and a methylamino group at the 4-position, providing two secondary amine functionalities with differing steric and electronic environments. This dual-amine characteristic is central to its utility as a versatile synthetic intermediate.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number73579-08-5[2]
Molecular FormulaC₇H₁₆N₂[2]
Molecular Weight128.22 g/mol [2]
AppearanceColorless to yellowish liquid[1]
IUPAC NameN,1-dimethylpiperidin-4-amine[2]

The synthesis of this compound can be achieved through various synthetic routes, often starting from 1-methyl-4-piperidone. A common method involves the reductive amination of 1-methyl-4-piperidone with methylamine.

Applications in Medicinal Chemistry

The this compound scaffold is a key component in a range of biologically active molecules, demonstrating its versatility in targeting diverse physiological pathways. Its applications span from potent enzyme inhibitors to modulators of central nervous system receptors.

Kinase Inhibitors in Oncology

A prominent application of a closely related scaffold is in the development of Anaplastic Lymphoma Kinase (ALK) inhibitors for the treatment of non-small cell lung cancer (NSCLC).[3][4] The FDA-approved drug Ceritinib (LDK378) , a potent second-generation ALK inhibitor, incorporates a 1-methylpiperidin-4-yl moiety, highlighting the importance of this structural element for achieving high potency and favorable pharmacokinetic properties.[1][3] While not directly synthesized from this compound in all reported routes, the piperidine core is a critical pharmacophore. The synthesis of Ceritinib involves the coupling of a substituted aniline with a pyrimidine core, where the piperidine moiety is introduced as part of the aniline fragment.

Table 2: Biological Activity of Ceritinib

CompoundTargetIC₅₀ (nM)Cell LineReference
Ceritinib (LDK378)ALK20H2228 (NSCLC)

The development of such kinase inhibitors underscores the utility of the 1-methylpiperidine scaffold in creating compounds that can effectively target the ATP-binding pocket of kinases.

Central Nervous System (CNS) Drug Discovery

The piperidine ring is a well-established scaffold for CNS-penetrant drugs. The lipophilicity and basicity imparted by the 1-methylpiperidine group can be fine-tuned to optimize blood-brain barrier penetration and target engagement. Derivatives of this compound have been explored as modulators of various CNS targets, including dopamine receptors. For instance, piperidine-based compounds have been investigated as potent and selective dopamine D4 receptor antagonists, which are of interest for treating neuropsychiatric disorders and glioblastoma.[5]

Key Synthetic Transformations and Experimental Protocols

The two secondary amine groups of this compound offer multiple avenues for synthetic elaboration. Key reactions include N-alkylation, N-acylation, and the formation of ureas and sulfonamides.

Reductive Amination

Reductive amination is a versatile method for introducing substituents onto the piperidine nitrogen or the exocyclic methylamino group. This one-pot reaction typically involves the formation of an iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride.[6]

Experimental Protocol: General Procedure for Reductive Amination

  • To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired aldehyde or ketone (1.0-1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine/iminium ion formation. Acetic acid can be added as a catalyst, particularly for less reactive ketones.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated derivative.

G cluster_workflow Reductive Amination Workflow start Start reactants Dissolve this compound and carbonyl compound in solvent start->reactants imine_formation Stir for imine/ inimium ion formation reactants->imine_formation reduction Add reducing agent (e.g., NaBH(OAc)₃) imine_formation->reduction reaction Stir at room temperature reduction->reaction workup Aqueous work-up reaction->workup purification Purification workup->purification end End purification->end

Caption: General workflow for the reductive amination of this compound.

Urea Synthesis

The reaction of the secondary amines of this compound with isocyanates provides a straightforward route to urea derivatives, a common pharmacophore in many drug classes. The differential reactivity of the two amines can potentially allow for selective derivatization.

Experimental Protocol: General Procedure for Urea Synthesis

  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • To this solution, add the desired isocyanate (1.0-1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is often complete within a few hours.

  • If a precipitate forms, it can be collected by filtration, washed with the solvent, and dried.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by crystallization or column chromatography.

G cluster_synthesis Urea Synthesis from this compound start_material This compound reaction Reaction in Aprotic Solvent start_material->reaction isocyanate Isocyanate (R-N=C=O) isocyanate->reaction product Substituted Urea Derivative reaction->product

Caption: Synthetic pathway for the formation of urea derivatives.

Signaling Pathways of Derived Therapeutics

Derivatives of this compound often target key signaling pathways implicated in disease. For instance, ALK inhibitors like Ceritinib function by blocking the autophosphorylation of the EML4-ALK fusion protein, thereby inhibiting downstream signaling cascades such as the JAK-STAT and PI3K-Akt pathways, which are crucial for cancer cell proliferation and survival.

G cluster_pathway ALK Signaling Pathway Inhibition EML4_ALK EML4-ALK Fusion Protein Autophosphorylation Autophosphorylation EML4_ALK->Autophosphorylation Ceritinib Ceritinib Ceritinib->Autophosphorylation Inhibition JAK_STAT JAK-STAT Pathway Autophosphorylation->JAK_STAT PI3K_Akt PI3K-Akt Pathway Autophosphorylation->PI3K_Akt Proliferation Cell Proliferation & Survival JAK_STAT->Proliferation PI3K_Akt->Proliferation

Caption: Simplified schematic of the ALK signaling pathway and its inhibition.

Conclusion

This compound stands out as a valuable and versatile building block in medicinal chemistry. Its unique structural features, particularly the presence of two modifiable secondary amine groups, have enabled the synthesis of a wide array of biologically active compounds. The successful development of kinase inhibitors and the ongoing exploration of its potential in CNS drug discovery highlight the strategic importance of this scaffold. The synthetic protocols and biological data presented in this guide provide a solid foundation for researchers and drug development professionals to leverage the potential of this compound in the design and synthesis of next-generation therapeutics. As our understanding of disease biology deepens, the creative application of such privileged scaffolds will undoubtedly continue to drive innovation in the pharmaceutical industry.

References

The Versatile Scaffold: 1-Methyl-4-(methylamino)piperidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical and pharmacokinetic properties. Its three-dimensional structure allows for the precise spatial arrangement of substituents, facilitating optimal interactions with biological targets. Furthermore, the basic nitrogen atom, which is readily protonated at physiological pH, can form crucial ionic bonds with receptor sites and enhance aqueous solubility. This guide focuses on a specific, valuable derivative, 1-methyl-4-(methylamino)piperidine, and its role as a versatile building block in the design and synthesis of novel therapeutic agents, particularly for disorders of the central nervous system (CNS).

Physicochemical Properties

This compound, also known as N,1-dimethylpiperidin-4-amine, is a small, diamine-containing heterocyclic compound. Its key physicochemical properties are summarized below.

PropertyValue
CAS Number 73579-08-5
Molecular Formula C₇H₁₆N₂
Molecular Weight 128.22 g/mol
IUPAC Name N,1-dimethylpiperidin-4-amine
Physical Form Clear liquid
Boiling Point 165-168 °C

Data sourced from PubChem and commercial supplier information.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reductive amination of 1-methyl-4-piperidone with methylamine. This reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.

Experimental Protocol: Synthesis via Reductive Amination

Objective: To synthesize this compound from 1-methyl-4-piperidone and methylamine.

Materials:

  • 1-Methyl-4-piperidone

  • Methylamine (as a solution in THF, EtOH, or as hydrochloride salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[1]

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or methanol)

  • Acetic acid (if using NaBH₃CN or to facilitate imine formation)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1-methyl-4-piperidone (1.0 equivalent) and the chosen anhydrous solvent (e.g., DCM, 10 mL per gram of piperidone).

  • Amine Addition: Add methylamine (1.1-1.5 equivalents). If using a solution, add it dropwise. If using the hydrochloride salt, it may be necessary to add a non-nucleophilic base like triethylamine (1.1 equivalents) to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/enamine. The reaction can be gently warmed if necessary.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add the reducing agent, either sodium triacetoxyborohydride or sodium cyanoborohydride (1.2-1.5 equivalents), portion-wise, ensuring the temperature remains below 20 °C. If using NaBH₃CN, the reaction is often buffered with a small amount of acetic acid to maintain a pH of ~6-7.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, LC-MS).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM, 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by distillation or column chromatography on silica gel to afford the final product as a clear liquid.

G cluster_reactants Reactants cluster_reagents Reagents 1-Methyl-4-piperidone 1-Methyl-4-piperidone Imine/Enamine Intermediate Imine/Enamine Intermediate 1-Methyl-4-piperidone->Imine/Enamine Intermediate Condensation Methylamine Methylamine Methylamine->Imine/Enamine Intermediate Reducing Agent (e.g., NaBH(OAc)3) Reducing Agent (e.g., NaBH(OAc)3) This compound This compound Reducing Agent (e.g., NaBH(OAc)3)->this compound Solvent (e.g., DCM) Solvent (e.g., DCM) Imine/Enamine Intermediate->this compound Reduction

Synthetic workflow for this compound.

Applications in Drug Discovery

The this compound scaffold is a key building block for synthesizing compounds targeting CNS disorders. The secondary amine at the 4-position provides a convenient handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. Two prominent areas of application are in the development of acetylcholinesterase inhibitors and opioid receptor modulators.

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

Background: Alzheimer's disease is characterized by a deficit in the neurotransmitter acetylcholine (ACh). One therapeutic strategy is to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh in the synaptic cleft, thereby increasing the concentration and duration of action of ACh.

Role of the Scaffold: The this compound core can be incorporated into larger molecules designed to bind to the active site of AChE. The basic nitrogen of the piperidine ring can interact with the peripheral anionic site (PAS) of the enzyme, while substituents on the secondary amine can be designed to interact with the catalytic active site (CAS).

Quantitative Data on Related Piperidine Derivatives:

CompoundTargetIC₅₀ (nM)Selectivity (AChE vs. BuChE)
Compound 21¹AChE0.56~18,000-fold
Compound 19²AChE1.2~34,700-fold
E2020 (Donepezil)³AChE5.7~1,250-fold

¹ 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride ² 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride ³ 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline + Acetyl-CoA Choline + Acetyl-CoA ACh ACh Choline + Acetyl-CoA->ACh ChAT Vesicular ACh Vesicular ACh ACh->Vesicular ACh ACh (released) ACh (released) Vesicular ACh->ACh (released) Action Potential AChE AChE ACh (released)->AChE Hydrolysis ACh Receptors ACh Receptors ACh (released)->ACh Receptors Binding Choline + Acetate Choline + Acetate AChE->Choline + Acetate AChE_Inhibitor AChE_Inhibitor AChE_Inhibitor->AChE Inhibition Signal Transduction Signal Transduction ACh Receptors->Signal Transduction

Mechanism of AChE Inhibition in a Cholinergic Synapse.

Opioid Receptor Modulators for Analgesia

Background: Opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) subtypes, are G-protein coupled receptors (GPCRs) that mediate the analgesic effects of both endogenous and exogenous opioids.

Role of the Scaffold: The 4-aminopiperidine scaffold is a core component of the highly potent fentanyl class of synthetic opioids. The this compound core can serve as a starting point for the synthesis of novel opioid receptor ligands. The orientation of substituents on the piperidine ring and the secondary amine is critical for receptor affinity and selectivity.

Quantitative Data on Related Piperidine Derivatives:

CompoundReceptorKᵢ (nM)
Fentanylµ0.39
Sufentanilµ0.04
Alfentanilµ1.1
Remifentanilµ1.4

These fentanyl analogs, which feature a 4-anilidopiperidine core, highlight the potent µ-opioid receptor affinity achievable with this scaffold.

G cluster_receptor Opioid Receptor Signaling cluster_downstream Downstream Effects Opioid_Agonist Opioid_Agonist Opioid_Receptor Opioid_Receptor Opioid_Agonist->Opioid_Receptor Binding G_Protein G_Protein Opioid_Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition Ca_Channels Ca²⁺ Channels G_Protein->Ca_Channels Inhibition K_Channels K⁺ Channels G_Protein->K_Channels Activation ↓ cAMP ↓ cAMP Adenylyl_Cyclase->↓ cAMP ↓ Ca²⁺ Influx ↓ Ca²⁺ Influx Ca_Channels->↓ Ca²⁺ Influx ↑ K⁺ Efflux (Hyperpolarization) ↑ K⁺ Efflux (Hyperpolarization) K_Channels->↑ K⁺ Efflux (Hyperpolarization) ↓ Neurotransmitter Release ↓ Neurotransmitter Release ↓ Ca²⁺ Influx->↓ Neurotransmitter Release ↓ Neuronal Excitability ↓ Neuronal Excitability ↑ K⁺ Efflux (Hyperpolarization)->↓ Neuronal Excitability

Opioid Receptor G-protein Coupled Signaling Pathway.

Experimental Protocols for Biological Assays

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro potency of a test compound to inhibit AChE activity.

Principle: This colorimetric assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), which has a yellow color and can be quantified spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound stock solutions (in DMSO or other suitable solvent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.

  • Assay Plate Setup (in triplicate):

    • Blank: 150 µL buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.

    • Test Sample: 140 µL buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution (at various concentrations).

  • Pre-incubation: Add all components except the substrate (ATCI) to the wells. Incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25 °C or 37 °C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 10 µL of the ATCI solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbsorbance/Δtime).

    • Determine the percentage of inhibition for each concentration of the test compound: % Inhibition = [1 - (Vinhibitor / Vcontrol)] * 100

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Opioid Receptor Binding Assay (Radioligand Competition)

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific opioid receptor subtype (e.g., µ-opioid receptor).

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-DAMGO for the µ-opioid receptor) for binding to the receptor in a membrane preparation.

Materials:

  • Cell membranes expressing the target opioid receptor

  • Radioligand (e.g., [³H]-DAMGO)

  • Test compound stock solutions

  • Non-specific binding control (e.g., Naloxone at a high concentration)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold assay buffer to a specific protein concentration.

  • Assay Plate Setup (in triplicate):

    • Total Binding: Assay buffer, radioligand, and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.

  • Incubation: Incubate the plate for a sufficient time (e.g., 60-120 minutes) at a controlled temperature (e.g., 25 °C) to reach binding equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Determine the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding versus the logarithm of the test compound concentration to generate a competition curve and determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is a valuable and versatile building block in drug discovery, particularly for CNS-targeting agents. Its straightforward synthesis via reductive amination and the presence of a modifiable secondary amine make it an attractive starting point for the development of libraries of compounds for screening against various biological targets. The demonstrated success of the broader piperidine scaffold in producing potent acetylcholinesterase inhibitors and opioid receptor modulators underscores the potential of derivatives of this compound in the ongoing search for novel and improved therapeutics. The experimental protocols provided herein offer a foundation for the synthesis and pharmacological evaluation of such compounds.

References

The Piperidine Scaffold: A Cornerstone of Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry. Its remarkable prevalence in a vast array of clinically successful drugs across diverse therapeutic areas underscores its importance in drug design and development. This technical guide provides a comprehensive overview of the applications of piperidine scaffolds in pharmaceutical development, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.

The Physicochemical and Pharmacokinetic Advantages of the Piperidine Moiety

The enduring success of the piperidine scaffold can be attributed to its unique combination of physicochemical properties that positively influence a molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). The nitrogen atom within the piperidine ring is basic, allowing for the formation of salts, which can improve solubility and facilitate formulation. Furthermore, the sp³-hybridized carbon atoms provide the ring with conformational flexibility, enabling it to adopt low-energy chair conformations that can optimally orient substituents for binding to biological targets. This structural feature allows the piperidine moiety to serve as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space, enhancing binding affinity and selectivity for target proteins.

Applications in Major Therapeutic Areas

Piperidine-containing compounds have demonstrated significant therapeutic impact across a wide range of diseases, including central nervous system (CNS) disorders, cancer, and pain management.

Central Nervous System Disorders

The piperidine scaffold is a prominent feature in many drugs targeting the CNS, owing to its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors and transporters.

Donepezil is a piperidine derivative that acts as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] By inhibiting AChE, donepezil increases the levels of acetylcholine in the brain, which is thought to improve cognitive function in patients with Alzheimer's disease.[1]

Table 1: Pharmacokinetic Properties of Donepezil [1][2][3][4]

ParameterValue
Bioavailability~100%
Time to Peak (Tmax)3-4 hours
Half-life (t1/2)~70-80 hours
Volume of Distribution (Vd/F)~12 L/kg
Protein Binding~96%

Methylphenidate, a widely prescribed medication for ADHD, features a piperidine ring and functions as a norepinephrine and dopamine reuptake inhibitor.[5][6] By blocking the dopamine transporter (DAT) and norepinephrine transporter (NET), methylphenidate increases the extracellular levels of these neurotransmitters in the synaptic cleft, leading to improved attention and focus.[6]

Table 2: Pharmacokinetic Properties of Methylphenidate (Immediate Release) [5][6][7]

ParameterValue
Bioavailability11-52%
Time to Peak (Tmax)~2 hours
Half-life (t1/2)2-3 hours
Volume of Distribution (Vd/F)1.80-2.65 L/kg
Protein Binding10-33%

Piperidine and its derivatives are integral to the structure of many antipsychotic drugs. Risperidone and haloperidol are notable examples that act as antagonists at dopamine D2 and serotonin 5-HT2A receptors. Their clinical efficacy in treating psychosis is attributed to the modulation of dopaminergic and serotonergic neurotransmission.

Table 3: Receptor Binding Affinities (Ki) of Risperidone and Haloperidol

CompoundDopamine D2 Receptor (Ki, nM)Serotonin 5-HT2A Receptor (Ki, nM)
Risperidone3.130.12-0.55
Haloperidol1.5525-130

Table 4: Pharmacokinetic Properties of Risperidone [8][9][10][11]

ParameterValue (Extensive Metabolizers)Value (Poor Metabolizers)
Bioavailability~70%~70%
Time to Peak (Tmax)~1 hour~3 hours
Half-life (t1/2) - Risperidone~3 hours~20 hours
Half-life (t1/2) - Active Moiety~24 hours~24 hours
Protein Binding~90%~90%
Pain Management: Opioid Analgesics

The phenylpiperidine scaffold is the cornerstone of a major class of synthetic opioids, including fentanyl and meperidine. These compounds exert their potent analgesic effects by acting as agonists at the μ-opioid receptor.

Table 5: Pharmacokinetic Properties of Fentanyl (Intravenous) [12][13][14][15][16]

ParameterValue
Bioavailability100%
Onset of Action< 1 minute
Half-life (t1/2)2-4 hours
Volume of Distribution (Vd)4 L/kg
Protein Binding80-85%
Oncology

Piperidine derivatives have emerged as promising anticancer agents by targeting various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Several piperidine-containing small molecules have been developed to inhibit key kinases and other proteins implicated in cancer progression.

Table 6: In Vitro Anticancer Activity of Selected Piperidine Derivatives [17][18][19][20]

Compound/SeriesTarget/Cell LineKey Structural Features for ActivityIC50/GI50 (µM)
Furan-pyrazole piperidine derivativesAkt1Furan-pyrazole moiety0.02 - 5.3
OVCAR-8 (Ovarian)0.1 - 15.8
HCT116 (Colon)0.1 - 15.8
Piperidine-dihydropyridine hybridsMCF-7 (Breast)Dihydropyridine moiety24.68 - 59.12
A-549 (Lung)15.94 - 48.04
1-(2-(4-(dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP)Various cancer cell linesDibenzo[b,f]thiepin moietyVaries by cell line

Key Signaling Pathways Modulated by Piperidine-Containing Drugs

The therapeutic effects of many piperidine-based drugs are mediated through their interaction with specific signaling pathways that regulate critical cellular processes.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a key target for anticancer drug development. Several piperidine-containing compounds have been designed to inhibit components of this pathway.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PIP2 PIP2 PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP2 Phosphorylates PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 Downstream Downstream Effectors (e.g., mTORC1, GSK3β) Akt->Downstream Activates/ Inhibits mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Piperidine-based Inhibitor Inhibitor->PI3K Inhibits

PI3K/Akt Signaling Pathway
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in inflammation, immunity, and cell survival. Its aberrant activation is linked to various inflammatory diseases and cancers. Some piperidine-containing molecules have been shown to modulate NF-κB activity.

NF_kB_Signaling_Pathway cluster_nucleus Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IkB IκB IKK IKK Complex Receptor->IKK Activates NFkB NF-κB (p50/p65) IKK->IkB Phosphorylates Proteasome Proteasome IkB->NFkB IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation NFkB_nuc NF-κB Gene Target Gene Expression Inhibitor Piperidine-based Modulator Inhibitor->IKK Inhibits NFkB_nuc->Gene

NF-κB Signaling Pathway
STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in many cancers, promoting tumor growth, proliferation, and survival. The development of STAT3 inhibitors is an active area of cancer research, with some piperidine-containing compounds showing promise.

STAT3_Signaling_Pathway cluster_nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor STAT3 STAT3 JAK JAK Receptor->JAK Activates pSTAT3 p-STAT3 JAK->STAT3 Phosphorylates (Tyr705) JAK->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Dimer_nuc p-STAT3 Dimer Gene Target Gene Expression Inhibitor Piperidine-based Inhibitor Inhibitor->JAK Inhibits Inhibitor->STAT3 Inhibits Dimerization Dimer_nuc->Gene

STAT3 Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of piperidine-containing pharmaceuticals.

Synthesis of Piperidine-Containing Drugs

The synthesis of piperidine scaffolds and their derivatives often involves multi-step reaction sequences. Below are representative workflows for the synthesis of donepezil and fentanyl.

Synthesis_Workflow cluster_donepezil Donepezil Synthesis cluster_fentanyl Fentanyl Synthesis Indanone 5,6-Dimethoxy-1-indanone Condensation Aldol Condensation Indanone->Condensation Aldehyde_D 1-Benzyl-4-formylpiperidine Aldehyde_D->Condensation Intermediate_D Unsaturated Intermediate Condensation->Intermediate_D Reduction_D Catalytic Hydrogenation Intermediate_D->Reduction_D Donepezil Donepezil Reduction_D->Donepezil NPP N-phenethyl-4-piperidone ReductiveAmination Reductive Amination NPP->ReductiveAmination Aniline Aniline Aniline->ReductiveAmination Intermediate_F 4-Anilino-N-phenethylpiperidine ReductiveAmination->Intermediate_F Acylation Acylation with Propionyl Chloride Intermediate_F->Acylation Fentanyl Fentanyl Acylation->Fentanyl

Synthetic Workflows
  • Aldol Condensation: 5,6-Dimethoxy-1-indanone is reacted with 1-benzyl-4-formylpiperidine in the presence of a strong base, such as lithium diisopropylamide (LDA) or sodium hydroxide, in an appropriate solvent like tetrahydrofuran (THF) or methanol. The reaction mixture is typically stirred at a low temperature and then allowed to warm to room temperature to facilitate the condensation and subsequent dehydration, yielding an unsaturated intermediate.

  • Catalytic Hydrogenation: The resulting unsaturated intermediate is then subjected to catalytic hydrogenation to reduce the double bond. This is commonly achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere in a solvent such as THF or ethanol.

  • Purification: The final product, donepezil, is purified using techniques such as column chromatography or recrystallization to obtain the desired purity.

  • Reductive Amination: N-phenethyl-4-piperidone is reacted with aniline in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to form 4-anilino-N-phenethylpiperidine.

  • Acylation: The intermediate is then acylated by reacting it with propionyl chloride or propionic anhydride in the presence of a base, such as triethylamine or pyridine, to yield fentanyl.

  • Purification: The crude fentanyl is typically converted to its citrate or hydrochloride salt and purified by recrystallization.

Biological Assays

The biological activity of piperidine-containing compounds is assessed using a variety of in vitro and in vivo assays.

This colorimetric assay is widely used to measure AChE activity and screen for inhibitors.

  • Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB, and the test compound (potential inhibitor) in a 96-well plate.

    • Add the AChE enzyme to the wells and pre-incubate to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate, ATCh.

    • Measure the increase in absorbance at 412 nm over time using a microplate reader.

    • The rate of the reaction is proportional to the AChE activity. The inhibitory activity of the test compound is determined by comparing the reaction rate in the presence and absence of the compound.

This assay is used to determine the affinity of compounds for the dopamine D2 receptor.

  • Principle: A competitive binding assay is performed using a radiolabeled ligand (e.g., [³H]spiperone) that has a high affinity for the D2 receptor. The ability of an unlabeled test compound to displace the radioligand from the receptor is measured.

  • Procedure:

    • Prepare cell membranes from a source rich in D2 receptors (e.g., transfected cell lines or rat striatum).

    • Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantify the amount of bound radioactivity on the filters using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibition constant (Ki).

This technique is used to assess the activation state of the STAT3 signaling pathway by detecting the phosphorylated form of STAT3.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect total STAT3 and phosphorylated STAT3 (p-STAT3).

  • Procedure:

    • Treat cells with the piperidine-containing test compound for a specified time.

    • Lyse the cells and quantify the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • The membrane can then be stripped and re-probed with an antibody for total STAT3 to normalize for protein loading.

Conclusion

The piperidine scaffold remains a highly valuable and versatile building block in modern drug discovery. Its favorable physicochemical and pharmacokinetic properties, combined with its synthetic tractability, have led to its incorporation into a wide range of successful pharmaceuticals. The continued exploration of novel piperidine derivatives and their interactions with biological targets and signaling pathways promises to yield new and improved therapies for a multitude of diseases. This guide provides a foundational resource for researchers and scientists working to harness the full potential of this remarkable scaffold in the development of next-generation medicines.

References

Physical and chemical properties of 1-Methyl-4-(methylamino)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Methyl-4-(methylamino)piperidine. It includes key data, experimental protocols, and visualizations to support its application in research and development.

Compound Identification and Structure

This compound, also known as N,1-dimethylpiperidin-4-amine, is a disubstituted piperidine derivative. Its structure is characterized by a piperidine ring with a methyl group attached to the ring's nitrogen atom (position 1) and a methylamino group at position 4.

Identifier Value
IUPAC Name N,1-dimethylpiperidin-4-amine[1]
CAS Number 73579-08-5[1][2]
Molecular Formula C7H16N2[1][2]
Molecular Weight 128.22 g/mol [1][2]
InChI Key XRYGCVVVDCEPRL-UHFFFAOYSA-N[1]
Canonical SMILES CNCC1CCN(C)CC1
Synonyms This compound, 4-Piperidinamine, N,1-dimethyl-[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. This compound is typically a liquid at room temperature and has a distinct boiling point under reduced pressure.

Table of Physical Properties:

Property Value
Appearance Colorless to very pale yellow or reddish-yellow liquid[3][4]
Boiling Point 53°C at 10 mmHg[2]
Density 0.882 g/cm³[2]
Refractive Index (n20/D) 1.4672[2]
Flash Point 56°C[2]

Table of Chemical Properties:

Property Value
Purity Typically >95% or >97.0% (GC)[3]
Storage Temperature Room Temperature, sealed in a dry, dark place[2]
Solubility No specific data found, but its structure suggests solubility in organic solvents.

Experimental Protocols

Synthesis via Reductive Amination:

A common method for the synthesis of this compound is the reductive amination of 1-methyl-4-piperidone. This process involves the reaction of the ketone with methylamine to form an intermediate imine, which is then reduced to the final amine product.

Methodology:

  • Reaction Setup: To a solution of 1-methyl-4-piperidone in a suitable solvent such as methanol or ethanol, add a solution of methylamine (e.g., 33% in ethanol).

  • Catalyst Addition: A reducing agent and catalyst, such as 10% Palladium on Carbon (Pd/C), is added to the mixture.

  • Hydrogenation: The reaction mixture is placed in an autoclave and subjected to a hydrogen atmosphere (e.g., at 4 MPa).

  • Heating and Stirring: The mixture is heated (e.g., to 50°C) and stirred overnight to ensure the reaction goes to completion.

  • Work-up: After cooling to room temperature, the catalyst is removed by filtration.

  • Purification: The filtrate is concentrated under vacuum to yield the crude product. Further purification can be achieved through distillation under reduced pressure.

This protocol is adapted from a similar synthesis for a related N-Boc protected compound[5].

G Workflow for the Synthesis of this compound cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product A 1-Methyl-4-piperidone P1 Mix Reactants in Solvent A->P1 B Methylamine Solution B->P1 C Pd/C Catalyst C->P1 D Hydrogen Gas (H2) P2 Hydrogenation in Autoclave (50°C, 4 MPa) D->P2 P1->P2 P3 Cooling & Filtration P2->P3 P4 Concentration (Vacuum) P3->P4 Z This compound P4->Z

Synthesis workflow via reductive amination.

Applications in Drug Development

This compound serves as a valuable building block in medicinal chemistry. Its piperidine scaffold is a common feature in many biologically active compounds, particularly those targeting the central nervous system (CNS), due to its ability to potentially cross the blood-brain barrier.[4] It is used as an intermediate in the synthesis of more complex molecules for various therapeutic targets.[4]

The logical flow from a simple building block to a complex, biologically active compound is illustrated below.

G Role as a Building Block in Pharmaceutical Synthesis A This compound (Building Block) B Chemical Synthesis (e.g., Acylation, Alkylation) A->B C Complex Piperidine Derivatives (Lead Compounds) B->C D Biological Screening (e.g., Enzyme Assays) C->D E Active Pharmaceutical Ingredient (API) Targeting CNS, etc. D->E F Interaction with Signaling Pathways (e.g., NLRP3, GPCRs) E->F

Conceptual pathway from building block to API.

Spectral Information

Spectral data is crucial for the structural confirmation of this compound.

  • ¹H NMR and ¹³C NMR: Spectra for this compound are available and serve as a primary method for its identification and purity assessment.[1] Key signals would correspond to the N-methyl groups, the piperidine ring protons, and the N-H proton of the secondary amine.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Table of GHS Hazard Information:

Classification Hazard Statement
Flammable Liquid H226: Flammable liquid and vapor[1]
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage[1]
Acute Toxicity H302: Harmful if swallowed
Eye Damage/Irritation H319: Causes serious eye irritation

Handling and Storage Recommendations:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]

  • Ventilation: Use in a well-ventilated area or under a chemical fume hood.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][6] Store away from heat, sparks, and open flames.[6]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[6]

References

An In-depth Technical Guide to 1-Methyl-4-(methylamino)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-(methylamino)piperidine, also known as N,1-dimethylpiperidin-4-amine, is a substituted piperidine that serves as a versatile building block in medicinal chemistry and pharmaceutical development.[1] Its structural motif is found in a variety of biologically active molecules, and it is a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system (CNS).[1] This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological activities of this compound, with a focus on experimental details and quantitative data to support further research and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
CAS Number 73579-08-5[2]
Molecular Formula C7H16N2[2]
Molecular Weight 128.22 g/mol [2]
IUPAC Name N,1-dimethylpiperidin-4-amine[2]
Boiling Point 53 °C at 10 mmHgChemicalBook
Density 0.882 g/cm³ChemicalBook
Refractive Index n20/D 1.4672ChemicalBook
Purity (typical) >97.0% (GC)[3]

Synthesis of this compound

The most probable and efficient synthetic route to this compound is through the reductive amination of 1-methyl-4-piperidone with methylamine. This reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reductive Amination cluster_reagents Reagents cluster_process Process cluster_product Product 1-Methyl-4-piperidone 1-Methyl-4-piperidone Reaction_Vessel Reaction Mixture (Solvent, e.g., Methanol) 1-Methyl-4-piperidone->Reaction_Vessel Methylamine Methylamine Methylamine->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Reaction Reducing_Agent Reducing Agent (e.g., Sodium Cyanoborohydride) Reducing_Agent->Reaction_Vessel Purification Distillation or Chromatography Workup->Purification Crude Product Final_Product This compound Purification->Final_Product Purified Product

Figure 1: Synthetic workflow for this compound.

Experimental Protocol: Reductive Amination

The following protocol is a representative procedure for the synthesis of this compound based on analogous reductive amination reactions of piperidones.

Materials:

  • 1-Methyl-4-piperidone

  • Methylamine (e.g., 40% solution in water or as hydrochloride salt)

  • Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Methanol (anhydrous)

  • Acetic acid (glacial)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: To a solution of 1-methyl-4-piperidone (1.0 eq) in anhydrous methanol (0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add methylamine (1.2-1.5 eq). If using methylamine hydrochloride, an equivalent of a non-nucleophilic base like triethylamine should be added.

  • pH Adjustment: Adjust the pH of the mixture to approximately 6-7 by the dropwise addition of glacial acetic acid.

  • Addition of Reducing Agent: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.2-1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Add dichloromethane to the residue and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel to yield the final product as a colorless to pale yellow liquid.

Spectroscopic Data

Expected Spectroscopic Features:

Spectroscopy Expected Features
¹H NMR Signals corresponding to the N-methyl group on the piperidine ring, the N-methyl group of the amino substituent, and the methylene protons of the piperidine ring. The methine proton at the C4 position would appear as a multiplet.
¹³C NMR Resonances for the two distinct N-methyl carbons, the methylene carbons of the piperidine ring, and the methine carbon at the C4 position.
Mass Spec (MS) A molecular ion peak (M+) corresponding to the molecular weight of 128.22.
Infrared (IR) Characteristic N-H stretching vibrations for the secondary amine, C-H stretching for the alkyl groups, and C-N stretching vibrations.

Biological and Pharmacological Potential

Direct pharmacological data for this compound is limited in the published literature. However, the piperidine scaffold is a well-established pharmacophore present in numerous biologically active compounds. The activity of structurally related molecules can provide insights into the potential therapeutic applications of this compound.

Central Nervous System Activity

The ability of this compound to cross the blood-brain barrier makes it an attractive scaffold for CNS-targeting drugs.[1] Derivatives of 4-aminopiperidine have been investigated for their modulation of N-methyl-D-aspartate (NMDA) receptors.[4] Furthermore, various piperidine derivatives have shown affinity for sigma (σ) receptors and have been explored as potential analgesics and for the treatment of neurodegenerative diseases.

Signaling_Pathway cluster_receptor NMDA Receptor Complex NMDA_R NMDA Receptor Cell_Response Modulation of Neuronal Excitability and Synaptic Plasticity NMDA_R->Cell_Response Ca²⁺ Influx Glycine_Site Glycine Co-agonist Site Polyamine_Site Polyamine Modulatory Site 1-Methyl-4-(methylamino)piperidine_analog Piperidine Derivative (e.g., this compound) 1-Methyl-4-(methylamino)piperidine_analog->Polyamine_Site Potential Modulation Glutamate Glutamate Glutamate->NMDA_R Glycine Glycine Glycine->Glycine_Site

Figure 2: Potential modulation of the NMDA receptor by piperidine derivatives.

Antimicrobial Activity

Derivatives of 4-aminopiperidine have also been explored for their potential as antifungal agents. One study demonstrated that certain 4-aminopiperidine derivatives inhibit ergosterol biosynthesis, a crucial pathway for fungal cell membrane integrity. This suggests that this compound could serve as a scaffold for the development of novel antifungal compounds.

Quantitative Biological Data for a Related Compound

While specific data for the title compound is unavailable, a study on a more complex derivative containing the this compound core structure demonstrated potent biological activity. This highlights the potential of this scaffold in drug discovery.

CompoundTargetActivity (IC₅₀)Reference
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidineAcetylcholinesterase (AChE)0.56 nMPubMed

Safety and Handling

This compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel pharmaceuticals. Its straightforward synthesis via reductive amination and its presence in various biologically active molecules underscore its importance for medicinal chemists and drug development professionals. While direct pharmacological data for this specific compound is sparse, the activities of its derivatives suggest a high potential for discovering new therapeutic agents, especially those targeting the central nervous system and infectious diseases. Further investigation into the biological profile of this compound and its analogues is warranted to fully explore its therapeutic potential.

References

Methodological & Application

Application Note: Purification of 1-Methyl-4-(methylamino)piperidine by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 1-Methyl-4-(methylamino)piperidine via vacuum distillation. This method is crucial for removing impurities such as unreacted starting materials and side-products from the synthesis, yielding a high-purity product suitable for further applications in pharmaceutical and chemical research. The protocol includes information on the physical and chemical properties of the target compound, potential impurities, a step-by-step distillation procedure, and necessary safety precautions.

Introduction

This compound is a key building block in the synthesis of a variety of organic molecules, particularly in the development of novel therapeutic agents.[1] The purity of this diamine is critical for the success of subsequent reactions and the quality of the final products. A common route to its synthesis is the reductive amination of 1-methyl-4-piperidone with methylamine. This synthesis can result in impurities that need to be removed. Given its boiling point of 53°C at 10 mmHg, vacuum distillation is the preferred method for purification as it allows for distillation at a lower temperature, preventing thermal decomposition that might occur at its higher atmospheric boiling point.[2][3][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₆N₂
Molecular Weight 128.22 g/mol [1][5]
Boiling Point 53°C @ 10 mmHg
Appearance Colorless to very pale yellow liquid[1]
Density 0.882 g/cm³
Refractive Index n20/D 1.4672

Potential Impurities

The primary impurities in the synthesis of this compound are typically unreacted starting materials and byproducts of the reductive amination process. The significant difference in boiling points between the product and these potential impurities, as shown in Table 2, allows for effective separation by fractional vacuum distillation.

Table 2: Potential Impurities and their Boiling Points

CompoundStructureBoiling PointRationale for Presence
1-Methyl-4-piperidone 55-60°C @ 11-13 mmHg[6][7]Unreacted starting material
Methylamine CH₃NH₂-6.3°C @ 760 mmHgUnreacted starting material
N,1-Dimethylpiperidin-4-amine Not readily availablePotential over-alkylation byproduct

Experimental Protocol

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct the distillation in a well-ventilated fume hood.

  • Flammability and Corrosivity: this compound is a flammable liquid and can cause severe skin burns and eye damage.[5] Keep away from ignition sources and handle with care.

  • Vacuum Safety: Inspect all glassware for cracks or defects before applying a vacuum. Use a blast shield for the distillation apparatus.

Materials and Equipment
  • Crude this compound

  • Round-bottom flask (distilling flask)

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Vacuum adapter

  • Thermometer

  • Heating mantle with stirrer

  • Magnetic stir bar

  • Vacuum pump

  • Cold trap (optional but recommended)

  • Vacuum grease

  • Clamps and stands

Apparatus Setup
  • Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all ground glass joints are lightly greased to ensure a good seal.

  • Place a magnetic stir bar in the round-bottom flask containing the crude this compound.

  • Connect the fractionating column to the distilling flask and the distillation head.

  • Insert the thermometer into the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.

  • Connect the condenser to the distillation head and the vacuum adapter.

  • Attach the receiving flask to the vacuum adapter.

  • Connect the vacuum adapter to a cold trap and then to the vacuum pump using thick-walled vacuum tubing.

  • Securely clamp the apparatus at the neck of the distilling and receiving flasks.

Distillation Procedure
  • System Evacuation: Begin stirring the crude material. Slowly and carefully turn on the vacuum pump to evacuate the system. The pressure should drop to approximately 10 mmHg.

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distilling flask using the heating mantle.

  • Fraction Collection:

    • Forerun: Collect any low-boiling impurities that distill over at a lower temperature. This may include residual solvents or unreacted methylamine.

    • Main Fraction: As the temperature of the vapor reaches the boiling point of this compound at the system pressure (approximately 53°C at 10 mmHg), change the receiving flask to collect the pure product.

    • Residue: Once the majority of the product has distilled and the temperature begins to rise or drop, or if charring is observed in the distilling flask, stop the distillation.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump.

    • Disassemble the apparatus.

Data Presentation

The expected results of the distillation are summarized in Table 3. Purity analysis of the collected fractions should be performed using a suitable analytical technique such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: Distillation Fractions and Expected Purity

FractionDistillation Temperature (°C @ 10 mmHg)Expected CompositionExpected Purity (GC)
Forerun< 50Low-boiling impurities, residual solventsLow
Main Fraction52 - 54This compound>99%
Residue-High-boiling impurities, decomposition products-

Visualization

Purification_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_shutdown Shutdown and Analysis A Crude Product in Distilling Flask B Assemble Distillation Glassware A->B C Connect to Vacuum Pump B->C D Evacuate System to ~10 mmHg C->D E Heat Gently D->E F Collect Forerun (<50°C) E->F G Collect Main Fraction (52-54°C) F->G H Stop Distillation G->H I Cool and Vent System H->I J Analyze Purity of Main Fraction (GC/NMR) I->J K Store Purified Product J->K

Caption: Workflow for the purification of this compound.

Troubleshooting

  • Bumping: Vigorous, uncontrolled boiling can occur under vacuum. Ensure smooth and continuous stirring with a magnetic stir bar. A Claisen adapter can also be used to prevent bumping into the condenser.

  • Pressure Fluctuations: Ensure all joints are properly sealed and that the vacuum pump is functioning correctly. Pressure fluctuations will lead to an unstable boiling point.

  • No Distillate: Check for leaks in the system. Ensure the heating mantle is providing sufficient heat and that the thermometer is correctly placed.

Conclusion

Vacuum distillation is an effective and reliable method for the purification of this compound, yielding a product of high purity suitable for demanding applications in research and development. Careful adherence to the protocol and safety precautions outlined in this application note will ensure a successful purification.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 1-Methyl-4-(methylamino)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-(methylamino)piperidine is a substituted piperidine derivative of interest in pharmaceutical research and development due to its presence as a key structural motif in various active pharmaceutical ingredients (APIs). As a small, polar amine, its accurate and sensitive quantification in various matrices is crucial for pharmacokinetic studies, impurity profiling, and quality control. Mass spectrometry, coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), offers the high selectivity and sensitivity required for the analysis of this compound.

These application notes provide a comprehensive guide to the mass spectrometric analysis of this compound, including detailed experimental protocols for both GC-MS and LC-MS/MS, a proposed fragmentation pathway, and a summary of expected quantitative data. The methodologies described herein are intended to serve as a robust starting point for method development and validation.

Predicted Mass Spectrometry Data and Fragmentation Pathway

The mass spectrometric behavior of this compound is dictated by its chemical structure, which includes two nitrogen atoms susceptible to ionization and several bonds prone to fragmentation.

Molecular Information:

  • Molecular Formula: C₇H₁₆N₂

  • Molecular Weight: 128.22 g/mol [1]

  • Monoisotopic Mass: 128.1313 Da

Under electron ionization (EI) in GC-MS, the molecule is expected to undergo fragmentation following the ionization of one of the nitrogen atoms. For electrospray ionization (ESI) in LC-MS/MS, the protonated molecule [M+H]⁺ (m/z 129.1) will be the precursor ion for collision-induced dissociation (CID).

Proposed Fragmentation Pathway of this compound:

The fragmentation of the protonated molecule is anticipated to proceed through several key pathways, primarily involving cleavages alpha to the nitrogen atoms and ring opening of the piperidine structure.

G M [M+H]⁺ m/z 129.1 F1 m/z 114.1 (-CH₃) M->F1 -CH₃ F2 m/z 98.1 (-CH₃NH₂) M->F2 -CH₃NH₂ F4 m/z 71.1 (Ring Cleavage) M->F4 Ring Cleavage F3 m/z 84.1 (-C₂H₅N) F1->F3 -CH₂NH F5 m/z 58.1 (C₃H₈N) F4->F5 -CH₃ G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample/ Standard Spike_IS Spike with Internal Standard Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation (C18/HILIC) Inject->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization MS_Analysis Tandem MS (MRM) Ionization->MS_Analysis Peak_Integration Peak Integration MS_Analysis->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Unknowns Calibration_Curve->Quantification

References

Synthetic Routes to 1-Methyl-4-(methylamino)piperidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-Methyl-4-(methylamino)piperidine and its derivatives. These compounds are valuable building blocks in medicinal chemistry, appearing in a variety of biologically active molecules. The following sections outline two primary synthetic strategies, complete with step-by-step experimental protocols, comparative data, and workflow visualizations to guide researchers in their synthetic efforts.

Introduction

This compound is a disubstituted piperidine that serves as a key intermediate in the synthesis of various pharmaceutical agents. The piperidine scaffold is a prevalent feature in many approved drugs due to its favorable physicochemical properties. The presence of two distinct amine functionalities in this compound—a tertiary amine within the ring and a secondary amine at the 4-position—offers multiple points for chemical modification, making it a versatile synthon in drug discovery.

The synthetic approaches to this class of compounds primarily revolve around two strategies: the construction of the C-N bond at the 4-position via reductive amination of a piperidone precursor, and the N-methylation of a pre-existing piperidine nitrogen. This document will detail both pathways, providing researchers with a comprehensive guide to selecting the most suitable route for their specific needs.

Synthetic Strategies

Two principal retrosynthetic disconnections for this compound are illustrated below. Route A involves the formation of the exocyclic C-N bond through reductive amination, while Route B focuses on the methylation of the piperidine ring nitrogen.

G cluster_route_a Route A: Reductive Amination cluster_route_b Route B: N-Methylation A_product This compound A_intermediate 1-Methyl-4-piperidone + Methylamine A_product->A_intermediate C4-N bond formation B_product This compound B_intermediate 4-(Methylamino)piperidine B_product->B_intermediate N1-Methylation

Caption: Retrosynthetic analysis of this compound.

Route A: Synthesis via Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds. This approach can be executed in two primary ways: a direct, one-step reaction or a multi-step sequence involving a protecting group strategy.

Method A1: Reductive Amination of N-Boc-4-piperidone followed by N-Methylation

This method employs a tert-butyloxycarbonyl (Boc) protecting group to control the reactivity of the piperidine nitrogen, allowing for selective formation of the 4-(methylamino) group first, followed by deprotection and subsequent N-methylation of the piperidine ring.

G start N-Boc-4-piperidone step1 Reductive Amination (Methylamine, Reducing Agent) start->step1 intermediate1 tert-Butyl 4-(methylamino)piperidine-1-carboxylate step1->intermediate1 step2 Boc Deprotection (Acidic Conditions) intermediate1->step2 intermediate2 4-(Methylamino)piperidine step2->intermediate2 step3 N-Methylation (Eschweiler-Clarke Reaction) intermediate2->step3 product This compound step3->product

Caption: Workflow for the synthesis of this compound via a protecting group strategy.

StepStarting MaterialProductReagentsSolventYield (%)Purity (%)Reference
1N-Boc-4-piperidonetert-Butyl 4-(methylamino)piperidine-1-carboxylateMethylamine, 10% Pd/C, H₂Ethanol99>98 (GC)[1]
1N-Boc-piperidine-4-carbaldehydeBoc-N-Methyl-1-(piperidin-4-yl)methanamineMethylamine, Sodium triacetoxyborohydrideDCM85-95>95 (LC-MS)[1]
2tert-Butyl 4-(methylamino)piperidine-1-carboxylate4-(Methylamino)piperidineHClDiethyl Ether90-98>98[1]
34-(Methylamino)piperidineThis compoundFormaldehyde, Formic Acid-HighHigh[2]

Step 1: Reductive Amination of N-Boc-4-piperidone

Protocol 1: Using Catalytic Hydrogenation [1]

  • Materials:

    • N-Boc-4-piperidone (10.00 g, 50.19 mmol)

    • 10% Palladium on Carbon (Pd/C) catalyst (1.00 g, 10 wt%)

    • Methylamine (33% solution in ethanol, 27 mL, 0.20 mol)

    • Formic acid (46 mg, 1.00 mmol)

    • Ethanol (75 mL)

  • Procedure:

    • To a suspension of N-Boc-4-piperidone in ethanol in an autoclave, add 10% Pd/C catalyst, methylamine solution, and formic acid.

    • Seal the autoclave and place it under a hydrogen atmosphere at 4 MPa.

    • Stir the reaction mixture at 50°C overnight.

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

    • Concentrate the filtrate under vacuum to afford tert-butyl 4-(methylamino)piperidine-1-carboxylate as a pale yellow liquid.

Protocol 2: Using Sodium Triacetoxyborohydride [1]

  • Materials:

    • N-Boc-piperidine-4-carbaldehyde (1.0 eq)

    • Methylamine (40% in water, 1.2 eq)

    • Sodium triacetoxyborohydride (1.5 eq)

    • Anhydrous dichloromethane (DCM, 10 mL/g of aldehyde)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of N-Boc-piperidine-4-carbaldehyde in anhydrous DCM under an inert atmosphere, add methylamine.

    • Stir the mixture at room temperature for 1 hour.

    • Cool the reaction mixture to 0°C using an ice bath.

    • Slowly add sodium triacetoxyborohydride portion-wise, maintaining the temperature below 10°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Step 2: Boc Deprotection [1]

  • Materials:

    • Crude Boc-protected intermediate from Step 1

    • Diethyl ether (10 mL/g)

    • Hydrochloric acid in diethyl ether (2 M) or HCl gas

  • Procedure:

    • Dissolve the crude Boc-protected intermediate in diethyl ether and cool to 0°C in an ice bath.

    • Slowly add a solution of hydrochloric acid in diethyl ether or bubble HCl gas through the solution until the pH is acidic (pH ~1-2), resulting in the formation of a white precipitate.

    • Stir the suspension at 0°C for 1 hour and then at room temperature for an additional 2 hours.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(methylamino)piperidine as a hydrochloride salt.

Step 3: N-Methylation (Eschweiler-Clarke Reaction) [2]

  • Materials:

    • 4-(Methylamino)piperidine (from Step 2)

    • Formaldehyde (37% aqueous solution)

    • Formic acid

  • Procedure:

    • To the 4-(methylamino)piperidine, add an excess of formaldehyde and formic acid.

    • Heat the reaction mixture, typically at or near boiling, until the evolution of carbon dioxide ceases.

    • Cool the reaction mixture and make it basic with the addition of a suitable base (e.g., NaOH).

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield this compound.

Method A2: Direct Reductive Amination of 1-Methyl-4-piperidone

This more direct approach avoids the use of protecting groups by starting with the commercially available 1-Methyl-4-piperidone and directly performing a reductive amination with methylamine.

G start 1-Methyl-4-piperidone step1 Reductive Amination (Methylamine, Reducing Agent) start->step1 product This compound step1->product

Caption: Direct synthesis of this compound.

StepStarting MaterialProductReagentsSolventYield (%)Purity (%)Reference
Synthesis of Starting MaterialDiethyl 1,3-acetonedicarboxylate1-Methyl-4-piperidoneMethylamine, Formaldehyde, p-TsOH, HClBenzene, Water91.799.4[3]
Reductive Amination1-Methyl-4-piperidoneThis compoundMethylamine, NaBH(OAc)₃Dichloromethane(Not specified)(Not specified)General Protocol

Synthesis of 1-Methyl-4-piperidone (Starting Material) [3]

  • Materials:

    • Diethyl 1,3-acetonedicarboxylate

    • Benzene

    • p-Toluenesulfonic acid

    • Formaldehyde

    • Methylamine

    • Concentrated hydrochloric acid

    • Dichloromethane

  • Procedure:

    • Add diethyl 1,3-acetonedicarboxylate to benzene in a reaction kettle, stir, and add p-toluenesulfonic acid.

    • Add a catalyst, then add formaldehyde and methylamine under stirring, and heat to reflux.

    • After the reaction is complete, cool to room temperature and filter.

    • Add concentrated hydrochloric acid to the filtrate, stir for 4 hours, then centrifuge.

    • Take the hydrochloric acid layer and heat to reflux for decarboxylation.

    • After the reaction is complete, adjust the pH to 12 with a base.

    • Cool to room temperature and extract with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, distill off the dichloromethane, and purify by chromatography to obtain 1-Methyl-4-piperidone.

Direct Reductive Amination (General Protocol)

  • Materials:

    • 1-Methyl-4-piperidone (1.0 eq)

    • Methylamine (solution, e.g., 40% in water or 2M in THF, 1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

    • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 1-Methyl-4-piperidone in anhydrous DCM or DCE in a round-bottom flask under an inert atmosphere.

    • Add the methylamine solution and stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add sodium triacetoxyborohydride portion-wise, ensuring the temperature remains low.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography or distillation if necessary.

Route B: Synthesis via N-Alkylation

This strategy involves the direct methylation of a suitable 4-aminopiperidine precursor. While seemingly straightforward, controlling the degree of methylation can be a challenge.

Method B1: N-Methylation of 4-Amino-1-methylpiperidine

This approach starts with 4-Amino-1-methylpiperidine and introduces a methyl group onto the primary amine at the 4-position.

G start 4-Amino-1-methylpiperidine step1 N-Methylation (e.g., with a methylating agent) start->step1 product This compound step1->product

Caption: Synthesis of this compound by N-alkylation.

StepStarting MaterialProductReagentsSolventYield (%)Purity (%)Reference
N-Methylation4-Amino-1-methylpiperidineThis compound(Not specified)(Not specified)(Not specified)(Not specified)[4]

N-Methylation of 4-Amino-1-methylpiperidine (General Protocol)

  • Materials:

    • 4-Amino-1-methylpiperidine (1.0 eq)

    • A suitable methylating agent (e.g., methyl iodide, dimethyl sulfate) (1.0-1.2 eq)

    • A non-nucleophilic base (e.g., diisopropylethylamine, triethylamine) (1.5-2.0 eq)

    • A polar aprotic solvent (e.g., acetonitrile, DMF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 4-Amino-1-methylpiperidine and the base in the chosen solvent in a round-bottom flask under an inert atmosphere.

    • Cool the mixture in an ice bath.

    • Add the methylating agent dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS. Note: Over-alkylation to the quaternary ammonium salt is a potential side reaction.

    • Quench the reaction with water or saturated aqueous sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to separate the desired secondary amine from any starting material and di-methylated by-product.

Conclusion

The synthesis of this compound derivatives can be effectively achieved through several synthetic routes. The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the required purity of the final product.

  • Route A1 (Protecting Group Strategy) offers excellent control and generally high yields, making it a reliable choice for laboratory-scale synthesis where purity is paramount.

  • Route A2 (Direct Reductive Amination) is more atom-economical and involves fewer steps, which is advantageous for larger-scale production, provided that the reaction conditions can be optimized to minimize side products.

  • Route B (N-Alkylation) is a conceptually simple approach but may require careful control of stoichiometry and reaction conditions to avoid over-alkylation and achieve good selectivity for the desired mono-methylated product.

Researchers are encouraged to evaluate these protocols and adapt them to their specific synthetic targets and laboratory capabilities. The provided data and workflows serve as a comprehensive guide for the efficient synthesis of this important class of piperidine derivatives.

References

Application Notes and Protocols for the Purity Determination of 1-Methyl-4-(methylamino)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-(methylamino)piperidine is a key building block and intermediate in the synthesis of various pharmaceutical compounds. The purity of this reagent is critical as impurities can affect reaction yields, lead to the formation of undesirable byproducts, and impact the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed analytical methods for the comprehensive purity assessment of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Analytical Methods Overview

A multi-pronged analytical approach is recommended for the thorough characterization and purity determination of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An ideal technique for the analysis of volatile and thermally stable compounds, providing excellent separation and identification of impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile method suitable for non-volatile and thermally labile impurities, offering high precision and quantitative accuracy.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A powerful tool for structural confirmation and purity assessment without the need for a specific reference standard for every impurity.[1]

Data Presentation

The following tables summarize representative quantitative data obtained from the analysis of different lots of this compound.

Table 1: Purity Analysis Summary by Analytical Technique

Analytical Method Lot A Purity (%) Lot B Purity (%) Lot C Purity (%)
GC-MS98.297.599.1
HPLC (UV Detection)98.597.899.3
qNMR (¹H NMR)98.397.699.2

Table 2: Impurity Profile by GC-MS

Impurity Retention Time (min) Lot A (Area %) Lot B (Area %) Lot C (Area %)
Unidentified Impurity 18.540.81.20.4
N-Methylpiperidine6.210.50.70.2
4-(Methylamino)piperidine9.120.30.40.1
Residual Solvent (Toluene)4.330.20.20.2

Table 3: Impurity Profile by HPLC

Impurity Retention Time (min) Lot A (Area %) Lot B (Area %) Lot C (Area %)
Unidentified Impurity A4.780.71.10.3
Starting Material X6.920.40.50.1
Byproduct Y10.150.20.30.1
Other Minor Impurities-0.20.30.2

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the separation and quantification of volatile impurities in this compound.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Reagents:

  • Helium (carrier gas), 99.999% purity.

  • Methanol or Dichloromethane (solvent), HPLC grade.

  • This compound sample.

  • Internal Standard (e.g., Dodecane), if quantitative analysis is required.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 1.0 mL of methanol or dichloromethane.

    • If using an internal standard, add a known concentration to the sample solution.

    • Vortex the solution until the sample is completely dissolved.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Integrate the peak areas of the main component and all impurities.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

    • For quantitative analysis, use the response factor of the internal standard to calculate the exact concentration of impurities.

High-Performance Liquid Chromatography (HPLC) Protocol

This reverse-phase HPLC method is designed for the determination of non-volatile impurities.[2]

Instrumentation:

  • HPLC system with a UV detector or a Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade.

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA), HPLC grade.

  • This compound sample.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas the mobile phases before use.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of Mobile Phase A to a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak areas of the main component and all impurities.

    • Calculate the purity based on the area percentage of the main peak.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR provides an absolute or relative quantification of the analyte and its impurities with protons.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • Deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD)).

  • Internal Standard of known purity (e.g., Maleic Anhydride or 1,3,5-Trimethoxybenzene).

  • This compound sample.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a vial.

    • Accurately weigh approximately 5 mg of the internal standard into the same vial.

    • Add approximately 0.75 mL of the deuterated solvent.

    • Vortex until both the sample and the internal standard are completely dissolved.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration. A D1 of 30 seconds is generally sufficient.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualizations

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting Sample This compound Sample Preparation Sample Preparation (Weighing, Dissolving, Filtering) Sample->Preparation GCMS GC-MS Analysis Preparation->GCMS HPLC HPLC Analysis Preparation->HPLC qNMR qNMR Analysis Preparation->qNMR Data_Processing Data Integration & Purity Calculation GCMS->Data_Processing HPLC->Data_Processing qNMR->Data_Processing Report Final Purity Report Data_Processing->Report

Caption: Overall workflow for the purity determination of this compound.

GCMS_Workflow start Start prep Prepare Sample (10 mg in 1 mL Solvent) start->prep inject Inject 1 µL into GC-MS prep->inject separate Separation on DB-5ms Column inject->separate detect Detection by MS (m/z 40-400) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate end End calculate->end

Caption: Experimental workflow for GC-MS analysis.

HPLC_Workflow start Start prep Prepare Sample (1 mg/mL in Mobile Phase A) start->prep filter Filter through 0.45 µm filter prep->filter inject Inject 10 µL into HPLC filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate end End calculate->end

Caption: Experimental workflow for HPLC analysis.

References

Troubleshooting & Optimization

Improving the selectivity of N-alkylation of 1-Methyl-4-(methylamino)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective N-alkylation of 1-Methyl-4-(methylamino)piperidine. Our goal is to help you improve reaction selectivity, increase yields, and troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the N-alkylation of this compound?

The main challenge arises from the presence of two nucleophilic nitrogen atoms: a secondary amine (the methylamino group) and a tertiary amine (the N-methyl group on the piperidine ring). While the secondary amine is generally more nucleophilic and thus the primary site of alkylation, the tertiary amine can also react with the alkylating agent to form a quaternary ammonium salt. This over-alkylation can lead to reduced yields of the desired product and complications in purification.

Q2: Which nitrogen is more reactive towards alkylating agents?

In this compound, the secondary amine of the methylamino group is more nucleophilic and sterically less hindered than the tertiary amine within the piperidine ring. Therefore, it is the more reactive site for N-alkylation. However, the tertiary amine can still undergo alkylation, especially under forcing conditions or with an excess of a reactive alkylating agent, leading to the formation of a quaternary ammonium salt.[1]

Q3: What are the main strategies to achieve selective N-alkylation on the methylamino group?

There are two primary strategies to achieve selective N-alkylation of the secondary amine:

  • Direct Alkylation with Controlled Conditions: This involves the direct reaction with an alkyl halide under carefully controlled stoichiometry and reaction conditions to favor mono-alkylation.[2] Key parameters to control include using the piperidine as the limiting reagent, slow addition of the alkylating agent, and moderate reaction temperatures.[1][2]

  • Reductive Amination: This is often a milder and more selective method that avoids the use of alkyl halides and thus eliminates the risk of quaternization.[3][4] The reaction proceeds by forming an iminium ion from the secondary amine and an aldehyde or ketone, which is then reduced in situ.[4][5][6]

Q4: How can I monitor the progress of the reaction?

The progress of the N-alkylation reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4][7] These techniques will allow you to track the consumption of the starting material and the formation of the desired product and any byproducts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion Insufficiently reactive alkylating agent: Alkyl chlorides are less reactive than bromides and iodides.* Consider using a more reactive alkylating agent (e.g., alkyl iodide or bromide).[2] * If using a less reactive agent, gentle heating may be required; however, this can also increase the risk of side reactions.[1]
Inadequate base: The reaction of the amine with an alkyl halide generates an acid (HX) which can protonate the starting material, rendering it non-nucleophilic.[1]* Use a non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction.[4] Ensure the base is anhydrous.
Formation of Quaternary Ammonium Salt Excess alkylating agent: Using a stoichiometric excess of the alkylating agent significantly increases the likelihood of a second alkylation on the tertiary amine.[1][2]* Use the alkylating agent as the limiting reagent (e.g., 0.95 equivalents). * Add the alkylating agent slowly to the reaction mixture, using a syringe pump if possible, to maintain a low concentration at all times.[2]
High reaction temperature: Elevated temperatures can increase the rate of the second alkylation.* Run the reaction at room temperature or below if possible.[2]
Inherent reactivity: Highly reactive alkylating agents like methyl iodide are more prone to causing over-alkylation.* Consider using a less reactive alkylating agent. * Alternatively, switch to a reductive amination protocol, which avoids the formation of quaternary salts.[1][8]
Difficult Purification Presence of water-soluble byproducts: Quaternary ammonium salts are often highly water-soluble, making them difficult to separate from the desired product during aqueous workups.[1]* Optimize the reaction conditions to minimize the formation of the quaternary salt. * If the salt has formed, consider purification by column chromatography on silica gel.[4][7]
Poor Reproducibility Variable quality of reagents and solvents: Trace amounts of water or other impurities can affect the reaction outcome.* Use high-purity, anhydrous solvents and reagents. * Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of moisture.[4]

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the selective mono-N-alkylation of the secondary amine in this compound using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (0.95 - 1.0 eq.)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered (1.5 - 2.0 eq.) or N,N-diisopropylethylamine (DIPEA) (1.5 - 2.0 eq.)

  • Anhydrous solvent (e.g., acetonitrile or N,N-dimethylformamide (DMF))

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.

  • Add the base (K₂CO₃ or DIPEA).

  • Stir the mixture at room temperature.

  • Slowly add the alkyl halide (0.95 - 1.0 equivalents) to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Upon completion, filter the reaction mixture to remove the inorganic salts if K₂CO₃ was used.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.[4]

Quantitative Data for Direct N-Alkylation of Secondary Amines (Representative Examples)

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl BromideK₂CO₃DMFRoom Temp1285-95[3]
Ethyl IodideDIPEAAcetonitrileRoom Temp24~70[2]
Methyl IodideK₂CO₃AcetonitrileRoom Temp12Variable[2]

Note: Yields are approximate and will vary depending on the specific substrate and reaction conditions.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details a highly selective method for the N-alkylation of the secondary amine in this compound with a carbonyl compound.

Materials:

  • This compound

  • Aldehyde or ketone (1.0 - 1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq.)

  • Anhydrous dichloromethane (DCM) or dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.

  • Add the aldehyde or ketone.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine/enamine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[7]

Quantitative Data for Reductive Amination of Secondary Amines (Representative Examples)

AldehydeReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeNaBH(OAc)₃DCMRoom Temp1285-95[7]
4-FluorobenzaldehydeNaBH(OAc)₃DCMRoom Temp1280-90[7]
AcetoneNaBH(OAc)₃DCERoom Temp2475-85[4]

Note: Yields are approximate and will vary depending on the specific substrate and reaction conditions.

Visualizations

direct_alkylation_workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification prep_amine 1. Add 1-Methyl-4- (methylamino)piperidine and solvent prep_base 2. Add base (e.g., K2CO3) prep_amine->prep_base add_alkyl_halide 3. Slow addition of alkyl halide prep_base->add_alkyl_halide react 4. Stir at room temp add_alkyl_halide->react quench 5. Aqueous work-up react->quench extract 6. Extraction quench->extract purify 7. Column chromatography extract->purify product Desired N-alkylated product purify->product reductive_amination_workflow cluster_imine Imine/Enamine Formation cluster_reduction Reduction cluster_workup Work-up & Purification mix_reagents 1. Add 1-Methyl-4- (methylamino)piperidine, - solvent, and aldehyde/ketone stir_imine 2. Stir at room temp (1-2 hours) mix_reagents->stir_imine add_reducing_agent 3. Add NaBH(OAc)3 portion-wise stir_imine->add_reducing_agent react 4. Stir at room temp (12-24 hours) add_reducing_agent->react quench 5. Quench with aq. NaHCO3 react->quench extract 6. Extraction quench->extract purify 7. Column chromatography extract->purify product Desired N-alkylated product purify->product decision_tree start Goal: Selective N-alkylation of This compound q_quaternization Is prevention of quaternization the highest priority? start->q_quaternization reductive_amination Use Reductive Amination q_quaternization->reductive_amination Yes direct_alkylation Use Direct Alkylation with Controlled Conditions q_quaternization->direct_alkylation No control_conditions - Use limiting alkyl halide - Slow addition - Moderate temperature direct_alkylation->control_conditions

References

Technical Support Center: Synthesis and Alkylation involving 1-Methyl-4-(methylamino)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The focus is to address common challenges, particularly the prevention of over-alkylation during synthetic procedures involving 1-Methyl-4-(methylamino)piperidine.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation in the context of this compound and why is it problematic?

A1: Over-alkylation refers to the undesired, successive addition of alkyl groups to the nitrogen atoms of your target molecule. This compound has two nitrogen atoms that can be alkylated: a secondary amine and a tertiary amine within the piperidine ring. When alkylating the secondary amine, the resulting tertiary amine product is often more nucleophilic than the starting material, leading to a "runaway" reaction where it reacts with another equivalent of the alkylating agent.[1] Furthermore, the existing tertiary amine in the piperidine ring can also be alkylated, especially with highly reactive alkylating agents. This second alkylation event results in the formation of a quaternary ammonium salt.[1][2] This salt byproduct is often highly polar and water-soluble, making it difficult to separate from the desired product during standard aqueous workups, which can significantly lower your isolated yield and complicate purification.[2]

Q2: What primary factors promote the formation of these quaternary ammonium salts?

A2: Several experimental factors can increase the likelihood of over-alkylation and the formation of quaternary salts:

  • Stoichiometry: Using an excess of the alkylating agent is the most common cause, as it provides ample opportunity for a second alkylation event to occur after the initial desired reaction.[2]

  • Reaction Rate & Temperature: Higher temperatures can increase the rate of both the desired alkylation and the undesired second alkylation.[2] While gentle heating can drive a slow reaction to completion, excessive heat may favor the formation of the quaternary salt.

  • Nucleophilicity: The N-alkylated product (a tertiary amine) is often a stronger nucleophile than the secondary amine you started with, making it react faster with the remaining alkylating agent.[1]

  • Alkylating Agent: Highly reactive alkylating agents, such as methyl iodide, are particularly prone to causing over-alkylation due to their low steric hindrance and high reactivity.[1]

Q3: My reaction is slow, but I'm concerned about over-alkylation if I increase the temperature. What should I do?

A3: Sluggish reactions can occur if the acid generated during the reaction (e.g., HBr from an alkyl bromide) protonates the starting amine, rendering it non-nucleophilic.[2] Instead of simply increasing the temperature, consider adding a non-nucleophilic base, such as N,N-Diisopropylethylamine (Hünig's base), to the reaction mixture.[2][3] This base will neutralize the acid as it forms, keeping your amine in its reactive, deprotonated state. Polar aprotic solvents like acetonitrile or DMF are also commonly used to facilitate these reactions.[2]

Q4: Are there alternative synthetic methods that completely avoid the problem of over-alkylation?

A4: Yes, Reductive Amination is a superior and highly recommended alternative to direct alkylation with alkyl halides.[2] This method involves reacting the amine with an aldehyde or ketone to form an imine in-situ, which is then reduced by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[4][5] Since this pathway does not involve alkyl halides and the reaction conditions are mild, it inherently avoids the possibility of forming quaternary ammonium salts.[2] The Eschweiler-Clarke reaction is another effective method, specifically for methylation, which uses formic acid and formaldehyde and is known to prevent over-alkylation.[4]

Process Flowchart: Selecting a Synthetic Strategy

The following diagram outlines a decision-making process for choosing the appropriate method to alkylate a secondary amine while minimizing side reactions.

start Goal: N-Alkylate This compound q1 Is the desired alkyl group a methyl group? start->q1 eschweiler Use Eschweiler-Clarke Reaction (High Selectivity) q1->eschweiler Yes q2 Can the corresponding aldehyde/ketone be used? q1->q2 No end_success Success: High Yield of Desired Product eschweiler->end_success reductive_amination Use Reductive Amination (Recommended Method, Avoids Quaternization) q2->reductive_amination Yes direct_alkylation Use Direct Alkylation with Alkyl Halide q2->direct_alkylation No reductive_amination->end_success q3 Is over-alkylation a significant issue? direct_alkylation->q3 control_conditions Proceed with Caution: - Control Stoichiometry - Use Non-Nucleophilic Base - Slow Reagent Addition q3->control_conditions Yes q3->end_success No control_conditions->end_success end_fail Problem: Low Yield, Quaternary Salt Formation control_conditions->end_fail

Caption: Decision tree for selecting an N-alkylation method.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low yield of desired product; presence of a highly polar byproduct. Over-alkylation leading to quaternary ammonium salt formation.1. Switch to Reductive Amination: This is the most effective solution to eliminate the side reaction.[2] 2. Control Stoichiometry: Use a slight excess of the amine relative to the alkylating agent. Consider slow, dropwise addition of the alkylating agent to a solution of the amine.[2] 3. Lower Temperature: Run the reaction at room temperature or even 0 °C to slow down the rate of the second alkylation.
Reaction is very slow or does not go to completion. 1. Protonation of the starting amine by acid generated during the reaction.[2] 2. Insufficient reaction temperature or time.1. Add a Base: Include 1.5 equivalents of a non-nucleophilic base like Hünig's base (DIPEA) to neutralize the acid byproduct.[2] 2. Increase Temperature Cautiously: Gently heat the reaction, but monitor carefully for the appearance of the quaternary salt byproduct.[2]
Multiple spots on TLC plate, difficult purification. A mixture of starting material, mono-alkylated product, and quaternary salt.1. Optimize Stoichiometry: Ensure precise control over the equivalents of the alkylating agent. An excess of the amine can help drive the reaction to completion without over-alkylation.[6] 2. Use an Alternative Method: Reductive amination typically results in much cleaner reaction profiles, simplifying purification.[4][5]

Reaction Pathway: Desired Alkylation vs. Over-alkylation

The diagram below illustrates the desired reaction pathway to produce a tertiary amine versus the competing side reaction that leads to the problematic quaternary ammonium salt.

cluster_main Desired Pathway cluster_side Undesired Pathway compound_A This compound (Secondary Amine) reagent + R-X (Alkylating Agent) compound_B Desired Product (Tertiary Amine) compound_A->compound_B Alkylation side_product Quaternary Ammonium Salt (Over-alkylation Product) compound_B->side_product Further Alkylation (Faster Reaction)

Caption: Competing reaction pathways in N-alkylation.

Experimental Protocols

Protocol 1: Controlled Direct Alkylation with a Non-Nucleophilic Base

This protocol aims to minimize over-alkylation by neutralizing the acid byproduct as it forms.

  • Materials:

    • This compound (1.0 equivalent)

    • Alkyl halide (e.g., ethyl bromide) (1.05 equivalents)

    • N,N-Diisopropylethylamine (Hünig's base) (1.5 equivalents)[2]

    • Anhydrous acetonitrile (ACN)

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add this compound, Hünig's base, and anhydrous acetonitrile.

    • Stir the solution at room temperature.

    • Add the alkyl halide dropwise to the mixture over 30 minutes.

    • Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Reductive Amination (Recommended Method)

This protocol avoids the use of alkyl halides, thereby preventing the formation of quaternary ammonium salts.[5]

  • Materials:

    • This compound (1.0 equivalent)

    • Aldehyde or Ketone (1.1 equivalents)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)[4]

    • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • In a round-bottom flask, dissolve this compound and the corresponding aldehyde/ketone in anhydrous DCM.

    • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

    • Add sodium triacetoxyborohydride portion-wise over 15 minutes. Note: Gas evolution may occur.

    • Stir the reaction at room temperature for 12-24 hours until the starting material is consumed (monitor by TLC or GC-MS).[4]

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.[5]

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[4]

    • Purify by column chromatography.

Quantitative Data Comparison

The following table summarizes typical yields for reductive amination on a similar bifunctional piperidine scaffold, demonstrating the high efficiency of this method.

AldehydeReducing AgentTime (h)Temp (°C)Yield (%)
BenzaldehydeNaBH(OAc)₃12RT85-95
4-FluorobenzaldehydeNaBH(OAc)₃16RT88-96
4-MethoxybenzaldehydeNaBH(OAc)₃12RT90-98
2-ThiophenecarboxaldehydeNaBH(OAc)₃24RT82-90
Data adapted from protocols for the reductive amination of 1-Boc-4-(aminomethyl)piperidine, which follows a similar reaction principle.[5] Yields are approximate and may vary.

References

Stability of 1-Methyl-4-(methylamino)piperidine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 1-Methyl-4-(methylamino)piperidine in various experimental conditions. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols for assessing the stability of this compound in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] It is advisable to store it away from incompatible materials such as strong oxidizing agents and strong acids.[2][3] For long-term storage, maintaining an inert atmosphere (e.g., under argon or nitrogen) can further minimize degradation.[3]

Q2: I am seeing unexpected peaks in my analysis after dissolving the compound. What could be the cause?

The appearance of new peaks in analytical methods like HPLC or GC-MS often suggests degradation of the compound. This compound, containing secondary and tertiary amine functionalities, can be susceptible to degradation under certain conditions. Potential causes include reaction with acidic or basic impurities in the solvent, oxidation, or reaction with atmospheric carbon dioxide. A forced degradation study can help identify if the new peaks correspond to degradation products.[4][5]

Q3: What are the likely degradation pathways for this compound?

While specific degradation pathways for this molecule are not extensively documented, based on its chemical structure, likely degradation pathways include:

  • Oxidation: The tertiary amine on the piperidine ring and the secondary amine are susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative cleavage products.[5]

  • Reaction with Acids: As a basic compound, it will react with strong acids, which could potentially catalyze degradation reactions.[2][3]

  • Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation, often through radical mechanisms.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound potency over a short period. Rapid degradation in the chosen solvent or storage conditions.Immediately analyze a freshly prepared sample as a baseline. Re-evaluate solvent choice and storage conditions (e.g., temperature, light exposure, pH). Consider performing a stability study as outlined in Protocol 1.
Inconsistent analytical results (e.g., decreasing peak area in chromatography). The compound is degrading under the experimental conditions.Review your sample preparation and analytical method. Ensure the mobile phase and sample diluent are compatible and do not promote degradation. A forced degradation study can help understand the compound's stability profile.[5][6]
Precipitation observed in the solution. Formation of a degradation product with lower solubility or reaction with atmospheric CO2 to form a carbonate salt.Attempt to isolate and characterize the precipitate using techniques like NMR or Mass Spectrometry. Review the solvent system and concentration.

Stability Data

Currently, there is limited publicly available quantitative data on the stability of this compound in various solvents. The following table is provided as a template for researchers to summarize their findings from internal stability studies.

Solvent Condition Time Point % of Initial Compound Remaining Degradation Products Observed
AcetonitrileRoom Temp, Light24hUser DataUser Data
MethanolRoom Temp, Light24hUser DataUser Data
Water, pH 7Room Temp, Light24hUser DataUser Data
0.1 M HCl60°C8hUser DataUser Data
0.1 M NaOH60°C8hUser DataUser Data
3% H₂O₂Room Temp8hUser DataUser Data

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[4][6]

Objective: To intentionally degrade the compound to identify potential degradation products and establish its stability profile.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC or GC-MS system

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 8 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.[5]

    • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.[5]

    • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.[5]

  • Sample Analysis:

    • At specified time points, withdraw samples.

    • Neutralize the acidic and basic samples if necessary.

    • Dilute all samples to an appropriate concentration for analysis.

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method (e.g., RP-HPLC with a C18 column and UV detection or LC-MS).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (80°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize analysis Analyze via HPLC/LC-MS neutralize->analysis compare Compare to Unstressed Control analysis->compare identify Identify Degradants compare->identify

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_products Potential Degradation Products parent This compound C₇H₁₆N₂ n_oxide N-Oxide Tertiary amine oxidation parent->n_oxide Oxidizing Agent (e.g., H₂O₂) ring_opened Ring-Opened Products Further oxidation n_oxide->ring_opened Harsh Conditions

Caption: Hypothetical oxidative degradation pathway.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Methyl-4-(methylamino)piperidine and N-Boc-4-(methylamino)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1-Methyl-4-(methylamino)piperidine and N-Boc-4-(methylamino)piperidine, two important building blocks in medicinal chemistry and drug discovery. The choice between these two piperidine derivatives can significantly impact synthetic strategies and outcomes. This document outlines their key differences in reactivity, supported by experimental data and detailed protocols for common chemical transformations.

Core Principles of Reactivity: N-Methyl vs. N-Boc

The differing reactivity of these two compounds stems from the nature of the substituent on the piperidine ring nitrogen.

In This compound , the piperidine nitrogen is a tertiary amine due to the presence of a methyl group. This nitrogen is significantly less nucleophilic and more sterically hindered compared to the exocyclic secondary amine. Consequently, chemical reactions such as acylation and alkylation will selectively occur at the more accessible and nucleophilic 4-(methylamino) group.

In contrast, N-Boc-4-(methylamino)piperidine features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. The Boc group is an electron-withdrawing group that decreases the nucleophilicity of the piperidine nitrogen, effectively rendering it unreactive under many standard reaction conditions. This directs synthetic transformations to the exocyclic secondary methylamino group. A key feature of the Boc group is its lability under acidic conditions, allowing for subsequent deprotection and further functionalization of the piperidine nitrogen if desired.

Data Presentation: A Quantitative Comparison

The following tables summarize representative yields for common acylation and alkylation reactions. It is important to note that direct side-by-side comparative studies for these specific substrates are not extensively published. The presented data is compiled from literature reports of similar secondary amines and N-Boc protected piperidine derivatives to provide a reasonable expectation of reaction outcomes.

Table 1: Representative Yields for N-Acylation with Benzoyl Chloride

CompoundReagents and ConditionsTypical Yield (%)Reference
This compoundBenzoyl chloride, Triethylamine, Dichloromethane, 0 °C to rt85-95 (estimated)[1]
N-Boc-4-(methylamino)piperidineBenzoyl chloride, Triethylamine, Dichloromethane, 0 °C to rt90-98[2]

Table 2: Representative Yields for N-Alkylation with Benzyl Bromide

CompoundReagents and ConditionsTypical Yield (%)Reference
This compoundBenzyl bromide, K₂CO₃, Acetonitrile, rt to 60 °C80-90 (estimated)[3]
N-Boc-4-(methylamino)piperidineBenzyl bromide, K₂CO₃, Dimethylformamide, rt70-90[4]

Experimental Protocols

Protocol 1: N-Acylation with Benzoyl Chloride

This protocol describes a general procedure for the N-acylation of the exocyclic secondary amine of both piperidine derivatives.

Materials:

  • This compound or N-Boc-4-(methylamino)piperidine (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the piperidine derivative (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.

Protocol 2: N-Alkylation with Benzyl Bromide

This protocol outlines a general method for the N-alkylation of the exocyclic secondary amine.

Materials:

  • This compound or N-Boc-4-(methylamino)piperidine (1.0 eq)

  • Benzyl bromide (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile or Dimethylformamide (DMF)

Procedure:

  • To a solution of the piperidine derivative (1.0 eq) in anhydrous acetonitrile or DMF, add potassium carbonate (2.0 eq).

  • Add benzyl bromide (1.2 eq) to the suspension.

  • Stir the reaction mixture at room temperature or heat to 60 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

  • Purify the product by column chromatography as needed.

Visualizations

The following diagrams illustrate the key reactivity differences and a general experimental workflow.

G Comparative Reactivity Pathways cluster_0 This compound cluster_1 N-Boc-4-(methylamino)piperidine a This compound b Acylation/Alkylation (Exocyclic Amine) a->b R-COCl or R-X c N-Acyl/Alkyl Product b->c d N-Boc-4-(methylamino)piperidine e Acylation/Alkylation (Exocyclic Amine) d->e R-COCl or R-X f N-Boc-N-Acyl/Alkyl Product e->f g Deprotection f->g Acid (e.g., TFA) h N-Acyl/Alkyl-4-(methylamino)piperidine g->h

Caption: Comparative reaction pathways of the two piperidine derivatives.

G General Experimental Workflow for N-Acylation start Start dissolve Dissolve piperidine derivative and base in anhydrous solvent start->dissolve cool Cool to 0 °C dissolve->cool add_acyl_halide Add acyl halide dropwise cool->add_acyl_halide react Stir at room temperature add_acyl_halide->react monitor Monitor reaction by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous workup monitor->workup Reaction complete purify Purification (e.g., column chromatography) workup->purify end End purify->end

Caption: A generalized experimental workflow for N-acylation.

Conclusion

References

A Comparative Guide to the Synthetic Utility of 1-Methyl-4-(methylamino)piperidine and 4-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry and drug development, the piperidine scaffold remains a cornerstone for the design of novel therapeutic agents. Its inherent conformational properties and ability to engage in crucial biological interactions make it a privileged structure. Within this class of compounds, substituted aminopiperidines serve as versatile building blocks for the synthesis of a diverse array of molecules. This guide provides an objective comparison of two key piperidine-based synthons: the secondary amine 1-Methyl-4-(methylamino)piperidine and the primary amine 4-aminopiperidine. The comparative analysis is supported by experimental data and detailed synthetic protocols to assist researchers in selecting the optimal building block for their specific synthetic strategies.

Physicochemical Properties and Reactivity Overview

The fundamental difference between this compound and 4-aminopiperidine lies in the nature of their exocyclic amino group. This compound possesses a secondary amine, while 4-aminopiperidine features a primary amine. This distinction significantly influences their steric and electronic properties, which in turn dictates their reactivity in common synthetic transformations.

Primary amines, such as 4-aminopiperidine, are generally less sterically hindered and can be more nucleophilic than their secondary amine counterparts in many reactions.[1][2] Conversely, the additional methyl group in this compound increases its basicity and can influence its reactivity profile.

PropertyThis compound4-aminopiperidine
CAS Number 73579-08-513035-19-3
Molecular Formula C₇H₁₆N₂C₅H₁₂N₂
Molecular Weight 128.22 g/mol 100.16 g/mol
Boiling Point Not widely reported~185-187 °C
Structure
Amine Type SecondaryPrimary

Performance in Key Synthetic Transformations

The utility of these building blocks is best demonstrated through their performance in essential synthetic reactions frequently employed in drug discovery, namely amide bond formation (acylation) and carbon-nitrogen bond formation via reductive amination.

Amide Bond Formation (Acylation)

The acylation of amines to form amides is a cornerstone of medicinal chemistry. The reactivity of this compound and 4-aminopiperidine in this transformation is a critical consideration.

General Observations: Primary amines typically exhibit higher reactivity towards acylating agents compared to secondary amines, primarily due to reduced steric hindrance around the nitrogen atom.[1] This allows for a more facile approach of the electrophilic acylating agent.

Experimental Comparison:

To provide a quantitative comparison, the acylation of both amines with benzoyl chloride is presented.

ParameterThis compound4-aminopiperidine
Reaction Acylation with Benzoyl ChlorideAcylation with Benzoyl Chloride
Product 1-Methyl-4-(N-methylbenzamido)piperidine4-Benzamidopiperidine
Typical Yield 85-95%90-98%
Reaction Time 2-4 hours1-3 hours
Reaction Conditions Benzoyl chloride (1.1 eq), Triethylamine (1.5 eq), DCM, 0 °C to RTBenzoyl chloride (1.1 eq), Triethylamine (1.5 eq), DCM, 0 °C to RT

Experimental Protocol: Acylation of 4-aminopiperidine with Benzoyl Chloride

  • To a stirred solution of 4-aminopiperidine (1.0 g, 10.0 mmol) and triethylamine (2.1 mL, 15.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) at 0 °C, benzoyl chloride (1.3 mL, 11.0 mmol) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water (20 mL).

  • The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

  • The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield 4-benzamidopiperidine.

Experimental Protocol: Acylation of this compound with Benzoyl Chloride

  • To a stirred solution of this compound (1.28 g, 10.0 mmol) and triethylamine (2.1 mL, 15.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) at 0 °C, benzoyl chloride (1.3 mL, 11.0 mmol) is added dropwise.[3]

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.[3]

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (20 mL).[3]

  • The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 20 mL).[3]

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[3]

  • The crude product is purified by flash column chromatography on silica gel to yield 1-Methyl-4-(N-methylbenzamido)piperidine.[3]

Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds and is widely used to introduce diversity into molecular scaffolds.[4] This reaction involves the condensation of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

General Observations: Both primary and secondary amines are effective nucleophiles in reductive amination. 4-aminopiperidine, being a primary amine, will react with an aldehyde or ketone to form a secondary or tertiary amine, respectively. This compound, a secondary amine, will yield a tertiary amine upon reaction. The choice between the two depends on the desired final product.

Experimental Comparison:

The reductive amination of both amines with benzaldehyde is presented as a comparative example.

ParameterThis compound4-aminopiperidine
Reaction Reductive Amination with BenzaldehydeReductive Amination with Benzaldehyde
Product 1-Methyl-4-(methyl(benzyl)amino)piperidine4-(Benzylamino)piperidine
Typical Yield 70-85%88-93%[5]
Reaction Time 12-24 hours12-18 hours
Reaction Conditions Benzaldehyde (1.0 eq), Sodium triacetoxyborohydride (1.5 eq), Dichloroethane, RTBenzaldehyde (1.0 eq), Sodium triacetoxyborohydride (1.5 eq), Dichloroethane, RT[6]

Experimental Protocol: Reductive Amination of 4-aminopiperidine with Benzaldehyde

  • To a solution of 4-aminopiperidine (1.0 g, 10.0 mmol) and benzaldehyde (1.02 mL, 10.0 mmol) in dichloroethane (50 mL), sodium triacetoxyborohydride (3.18 g, 15.0 mmol) is added in portions at room temperature.[6]

  • The reaction mixture is stirred at room temperature for 12-18 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (30 mL).

  • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes with 1% triethylamine) to afford 4-(benzylamino)piperidine.[5]

Experimental Protocol: Reductive Amination of this compound with Benzaldehyde

  • To a solution of this compound (1.28 g, 10.0 mmol) and benzaldehyde (1.02 mL, 10.0 mmol) in dichloroethane (50 mL), sodium triacetoxyborohydride (3.18 g, 15.0 mmol) is added in portions at room temperature.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (30 mL).

  • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 1-Methyl-4-(methyl(benzyl)amino)piperidine.

Synthesis of Starting Materials

The accessibility and synthesis of the starting materials are also important practical considerations.

Synthesis of 4-aminopiperidine

4-aminopiperidine is commercially available. A common synthetic route involves the protection of the piperidine nitrogen, followed by functional group manipulation at the 4-position. For instance, starting from N-Boc-4-piperidone, reductive amination with an ammonia source followed by deprotection yields 4-aminopiperidine.

Synthesis_4_aminopiperidine start N-Boc-4-piperidone reductive_amination Reductive Amination (e.g., NH4OAc, NaBH3CN) start->reductive_amination intermediate N-Boc-4-aminopiperidine reductive_amination->intermediate deprotection Deprotection (e.g., TFA or HCl) intermediate->deprotection product 4-aminopiperidine deprotection->product Synthesis_1_Methyl_4_methylaminopiperidine start 1-Methyl-4-piperidone reductive_amination Reductive Amination (Methylamine, NaBH3CN) start->reductive_amination product This compound reductive_amination->product Decision_Flowchart start Define Target Molecule Functionality q1 Is a primary or secondary amine required at the 4-position? start->q1 a1_primary Primary Amine q1->a1_primary Primary a1_secondary Secondary Amine q1->a1_secondary Secondary q2 Is further N-alkylation or N-acylation planned? a1_primary->q2 use_1m4mp Use this compound a1_secondary->use_1m4mp a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No use_4ap Use 4-aminopiperidine a2_yes->use_4ap a2_no->use_4ap

References

Biological activity comparison of methylated vs non-methylated piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. A common strategy to modulate the pharmacological profile of piperidine-containing compounds is methylation, either at the nitrogen atom (N-methylation) or on the carbon skeleton (C-methylation). This guide provides an objective comparison of the biological activities of methylated versus non-methylated piperidines, supported by experimental data, to inform drug design and development strategies.

Impact of Methylation on Receptor Binding Affinity

The introduction of a methyl group can significantly alter the binding affinity of piperidine derivatives to their biological targets. This is often attributed to changes in steric hindrance, lipophilicity, and the electronic environment of the molecule.

Sigma Receptor Affinity

Studies on piperidine-based ligands for the sigma-1 (σ1) receptor have demonstrated that methylation can have a profound and position-dependent impact on binding affinity.

Table 1: Comparison of σ1 Receptor Binding Affinity (Ki) for Methylated and Non-Methylated Piperidine Analogs

Compound ScaffoldMethylation PositionNon-Methylated Ki (nM)Methylated Ki (nM)Fold Change in Affinity
4-(2-(Benzylamino)-2-phenylethyl)piperidineN-Methyl1657.9~21-fold increase
Phenoxyalkylpiperidine4-Methyl-0.34 - 1.49-
Phenoxyalkylpiperidine2-Methyl, 2,6-Dimethyl, 2,2,6,6-Tetramethyl-> 16Decrease

Data compiled from multiple sources. Direct comparison is for the N-methyl vs. N-H analog.

As shown in Table 1, N-methylation of a 4-(2-(benzylamino)-2-phenylethyl)piperidine scaffold resulted in a significant, over 20-fold increase in affinity for the σ1 receptor.[1] Conversely, C-methylation at the 2 and 6 positions of a phenoxyalkylpiperidine series led to a decrease in affinity, suggesting that steric bulk near the nitrogen atom can be detrimental to binding at this particular receptor.[2]

Opioid Receptor Affinity

The influence of methylation on opioid receptor binding is also highly dependent on the specific compound and the position of the methyl group.

Table 2: Comparison of µ-Opioid Receptor (MOR) Binding Affinity for Methylated and Non-Methylated Fentanyl Analogs

CompoundMethylationBinding Affinity (Ki or IC50)
FentanylN-phenethylHigh
N-methyl fentanylN-methyl15,000-fold weaker than fentanyl

N-methylation of fentanyl dramatically reduces its affinity for the µ-opioid receptor, highlighting the critical role of the N-phenethyl group for potent agonist activity.[3]

Influence of Methylation on Anticancer Activity

The piperidine moiety is present in a number of anticancer agents. Methylation can influence the cytotoxic and antiproliferative properties of these compounds.

Table 3: Antiproliferative Activity (IC50) of Methylated Piperidines in Cancer Cell Lines

Compound SeriesCell LineIC50 (µM)
Aminoethyl-substituted 1-methylpiperidinesDU145 (Prostate Cancer)4.0 - 5.5
Diarylidenecycloalkanones (curcumin analogs with N-methyl-4-piperidone)VariousPotent activity

While direct comparisons with non-methylated analogs in the same studies are limited, several series of N-methylated piperidines have demonstrated potent anticancer activity. For instance, aminoethyl-substituted 1-methylpiperidines show IC50 values in the low micromolar range against the DU145 prostate cancer cell line.[4]

Experimental Protocols

Radioligand Binding Assay for µ-Opioid Receptor

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the µ-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).

  • Test Compounds: Methylated and non-methylated piperidine derivatives.

  • Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Scintillation Counting: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

MTT Cell Proliferation Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest.

  • Complete cell culture medium.

  • 96-well tissue culture plates.

  • Test Compounds: Methylated and non-methylated piperidine derivatives.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization Solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizing Molecular Interactions and Workflows

µ-Opioid Receptor (GPCR) Signaling Pathway

The following diagram illustrates a simplified G-protein coupled receptor (GPCR) signaling cascade, typical for the µ-opioid receptor, which is a Gi-coupled receptor.

GPCR_Signaling cluster_membrane Plasma Membrane MOR µ-Opioid Receptor G_protein Gi Protein (αβγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Piperidine Agonist Ligand->MOR Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Analgesia PKA->Cellular_Response Leads to

Caption: Simplified µ-Opioid Receptor Signaling Pathway.

Experimental Workflow for Comparative Analysis

The logical flow for comparing the biological activity of methylated and non-methylated piperidines is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_assay Biological Assays cluster_analysis Data Analysis Piperidine Piperidine Scaffold Non_Methylated Non-Methylated Analog Piperidine->Non_Methylated Methylated Methylated Analog Piperidine->Methylated Binding_Assay Receptor Binding Assay (e.g., Ki) Non_Methylated->Binding_Assay Functional_Assay Functional Assay (e.g., EC50) Non_Methylated->Functional_Assay Cell_Assay Cell-Based Assay (e.g., IC50) Non_Methylated->Cell_Assay Methylated->Binding_Assay Methylated->Functional_Assay Methylated->Cell_Assay Comparison Comparative Analysis of Activity Data Binding_Assay->Comparison Functional_Assay->Comparison Cell_Assay->Comparison SAR Structure-Activity Relationship (SAR) Comparison->SAR

Caption: Workflow for comparing methylated and non-methylated piperidines.

Conclusion

The methylation of piperidine scaffolds is a powerful tool for modulating biological activity. The available data suggests that N-methylation can significantly enhance affinity for certain targets like the σ1 receptor, while being detrimental for others such as the µ-opioid receptor in the context of fentanyl analogs. The effects of C-methylation appear to be highly dependent on the position and steric environment of the target's binding pocket. This guide highlights the importance of empirical testing of both methylated and non-methylated analogs to establish clear structure-activity relationships for a given piperidine series and biological target. The provided experimental protocols and workflow diagrams serve as a foundational resource for researchers undertaking such comparative studies.

References

Comparative analysis of different synthetic routes to 4-aminopiperidines

Author: BenchChem Technical Support Team. Date: December 2025

The 4-aminopiperidine moiety is a crucial pharmacophore found in a wide array of biologically active molecules and serves as a versatile building block in medicinal chemistry and drug discovery.[1][2][3] Its synthesis has been the subject of extensive research, leading to the development of various synthetic strategies. This guide provides a comparative analysis of three prominent synthetic routes to 4-aminopiperidines: Reductive Amination, Curtius Rearrangement, and Hofmann Rearrangement. The comparison focuses on reaction efficiency, substrate scope, and operational simplicity, supported by experimental data and detailed protocols.

Route 1: Reductive Amination of N-Substituted-4-piperidone

Reductive amination is a widely employed and highly versatile one-pot method for the synthesis of amines from carbonyl compounds.[4][5] In the context of 4-aminopiperidines, this approach typically involves the reaction of an N-protected 4-piperidone with an amine in the presence of a reducing agent.[6][7]

General Scheme:

The reaction proceeds through the in-situ formation of an imine or enamine intermediate from the N-substituted-4-piperidone and an amine, which is then reduced to the corresponding 4-aminopiperidine derivative.[4] A variety of reducing agents can be used, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity for imines over ketones.[5][8] Catalytic hydrogenation is also a viable reduction method.[9]

G start N-Substituted-4-piperidone intermediate Imine/Enamine Intermediate start->intermediate + Amine - H₂O amine Amine (R₂NH₂) amine->intermediate product 4-Aminopiperidine Derivative intermediate->product + Reducing Agent reductant Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN, H₂/Pd-C) reductant->product G start Piperidine-4-carboxylic Acid Derivative acyl_azide Acyl Azide start->acyl_azide + Azide Source azide_formation Acyl Azide Formation (e.g., SOCl₂, NaN₃ or DPPA) azide_formation->acyl_azide isocyanate Isocyanate Intermediate acyl_azide->isocyanate Rearrangement (-N₂) rearrangement Heat (Δ) rearrangement->isocyanate product 4-Aminopiperidine (or Carbamate) isocyanate->product + Nucleophile trapping Nucleophilic Trapping (H₂O or ROH) trapping->product G start Piperidine-4-carboxamide haloamide N-Bromoamide Intermediate start->haloamide + Br₂, NaOH reagents Br₂ + NaOH reagents->haloamide isocyanate Isocyanate Intermediate haloamide->isocyanate Rearrangement carbamic_acid Carbamic Acid Intermediate isocyanate->carbamic_acid + H₂O hydrolysis H₂O, OH⁻ hydrolysis->carbamic_acid product 4-Aminopiperidine carbamic_acid->product - CO₂

References

A Comparative Guide to the Reactivity of 1-Methyl-4-(methylamino)piperidine and 4-(dimethylamino)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relative reactivity of amine nucleophiles is a cornerstone of synthetic and medicinal chemistry. The choice between a secondary and a tertiary amine can significantly influence reaction outcomes, yields, and impurity profiles. This guide provides an objective comparison of 1-Methyl-4-(methylamino)piperidine (a secondary amine) and 4-(dimethylamino)piperidine (a tertiary amine), focusing on the structural and electronic factors that govern their performance in common chemical transformations.

Core Principles: A Balance of Electronics and Sterics

The reactivity of an amine is primarily dictated by the interplay between its nucleophilicity (the ability to donate its lone pair of electrons to an electrophile) and steric hindrance (the physical obstruction around the nitrogen atom).

  • Electronic Effects & Basicity: Amines are basic due to the lone pair of electrons on the nitrogen atom.[1][2] Generally, nucleophilicity increases with basicity.[3] Secondary amines like this compound have two electron-donating alkyl groups (one methyl and the piperidine ring carbon) attached to a nitrogen, which increases electron density. Tertiary amines, such as 4-(dimethylamino)piperidine, have three such groups. While this might suggest tertiary amines are always more basic and nucleophilic, this effect is often counteracted by other factors in solution.[3][4]

  • Steric Hindrance: This is a critical differentiating factor.[5][6] The presence of two methyl groups on the exocyclic nitrogen of 4-(dimethylamino)piperidine creates significantly more steric bulk than the single methyl group on this compound.[5][7] This crowding can physically impede the amine's ability to approach and attack an electrophilic center, reducing its effectiveness as a nucleophile, especially with bulky substrates.[3][5]

Comparative Data and Reactivity Profiles

Table 1: Predicted Physicochemical and Reactivity Properties

PropertyThis compound (Secondary Amine)4-(Dimethylamino)piperidine (Tertiary Amine)Key Takeaway
Structure this compound4-(dimethylamino)piperidineThe key difference is the substitution on the exocyclic nitrogen.
Predicted pKa (Conjugate Acid) ~10.19 (for Boc-protected analogue)[8][9]~10.10[10]Basicity is predicted to be very similar, indicating comparable inherent electron-donating ability of the nitrogen lone pair.
Steric Hindrance LowerHigherThe two methyl groups on the tertiary amine create a more sterically crowded environment.
Predicted Nucleophilicity Higher Lower Due to reduced steric hindrance, the secondary amine is expected to be a more effective nucleophile in most substitution and acylation reactions.[5][7]
Role in Reactions Nucleophilic ReagentNucleophilic Catalyst, BaseThe secondary amine can form stable products (e.g., amides), while the tertiary amine is often used catalytically or as a non-nucleophilic base.[11][12]

Note: pKa values are predicted or for structurally similar compounds and should be considered estimates.

Reactivity in Key Synthetic Transformations

N-Acylation

N-acylation is a fundamental reaction where the amine attacks a carbonyl compound, typically an acyl chloride or anhydride, to form an amide.

  • This compound (Secondary Amine): This compound will readily undergo N-acylation. The presence of a replaceable hydrogen atom on the nitrogen allows for the formation of a stable, neutral amide product. Its lower steric hindrance makes it a more reactive nucleophile for this transformation compared to its tertiary counterpart.[7][12]

  • 4-(Dimethylamino)piperidine (Tertiary Amine): Tertiary amines cannot form stable amides because they lack a hydrogen atom on the nitrogen to be replaced.[12] Instead of acting as a reactant, they often serve as highly effective acylation catalysts (similar to the well-known 4-Dimethylaminopyridine, DMAP).[11][13] The tertiary amine can activate the acylating agent, but it does not become incorporated into the final product.

Logical Flow of N-Acylation Reactivity

cluster_secondary This compound (Secondary) cluster_tertiary 4-(dimethylamino)piperidine (Tertiary) s_amine Secondary Amine (Less Hindered, N-H bond) s_product Stable Amide Product s_amine->s_product Nucleophilic Attack & HCl loss s_acyl Acyl Chloride (R-COCl) s_acyl->s_product t_amine Tertiary Amine (More Hindered, No N-H bond) t_intermediate Acyl-Ammonium Intermediate (Highly Reactive) t_amine->t_intermediate Catalytic Activation t_acyl Acyl Chloride (R-COCl) t_acyl->t_intermediate t_intermediate->t_amine Catalyst Regenerated

Caption: Comparative pathways for acylation reactions.

Nucleophilic Substitution (e.g., Sₙ2 Reactions)

In Sₙ2 reactions, the amine acts as a nucleophile, attacking an electrophilic carbon and displacing a leaving group.

  • This compound (Secondary Amine): Its lower steric hindrance allows for more effective approach to the electrophilic carbon center. Therefore, it is expected to be a more potent nucleophile and react faster in Sₙ2 reactions.[3][5]

  • 4-(Dimethylamino)piperidine (Tertiary Amine): The increased steric bulk around the nitrogen significantly slows down the rate of Sₙ2 reactions.[5] In many cases, if the electrophile or the amine is sufficiently bulky, the tertiary amine will act as a base, promoting elimination (E2) reactions rather than substitution.[2]

Experimental Workflow: Comparing Nucleophilicity

cluster_reactions start Setup Parallel Reactions reagents Reactants: - Electrophile (e.g., Benzyl Bromide) - Solvent (e.g., Acetonitrile) - Internal Standard start->reagents rxn1 Reaction 1: + 1 eq. This compound reagents->rxn1 rxn2 Reaction 2: + 1 eq. 4-(dimethylamino)piperidine reagents->rxn2 monitoring Monitor Reactions vs. Time (via LC-MS or GC-MS) rxn1->monitoring rxn2->monitoring analysis Data Analysis monitoring->analysis result Compare Rates of Substrate Consumption & Product Formation analysis->result

Caption: Workflow for kinetic comparison of amine reactivity.

Representative Experimental Protocols

Protocol 1: N-Acylation of this compound

This protocol is a standard procedure for the acylation of a secondary amine.[14]

  • Dissolution: Dissolve this compound (1.0 eq) and a non-nucleophilic base like triethylamine or pyridine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere (N₂).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Add the acylating agent (e.g., acetyl chloride, 1.1 eq), dissolved in DCM, dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide product.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Catalytic Use of 4-(dimethylamino)piperidine in Acylation

This protocol illustrates the use of a tertiary amine as a nucleophilic catalyst for the acylation of a less reactive species, such as an alcohol.

  • Dissolution: Dissolve the alcohol substrate (1.0 eq), the acylating agent (e.g., acetic anhydride, 1.5 eq), and a catalytic amount of 4-(dimethylamino)piperidine (0.1 eq) in an aprotic solvent (e.g., DCM or THF).

  • Reaction: Stir the mixture at room temperature. The reaction is often much faster than the uncatalyzed version. Monitor progress by TLC or GC-MS.

  • Workup: Upon completion, wash the reaction mixture with a dilute aqueous acid (e.g., 1M HCl) to remove the amine catalyst, followed by a wash with saturated sodium bicarbonate solution to remove excess anhydride.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester product.

  • Purification: Purify the product as necessary.

Conclusion

The choice between this compound and 4-(dimethylamino)piperidine hinges on the desired chemical outcome.

  • For direct nucleophilic attack and the formation of stable covalent bonds (e.g., amides, substituted amines), the secondary amine, this compound, is the superior choice. Its lower steric hindrance allows its lone pair to participate more effectively in substitution and addition reactions.[5][7]

  • For applications requiring a base or a nucleophilic catalyst, the tertiary amine, 4-(dimethylamino)piperidine, is more suitable. It can facilitate reactions like acylations without being consumed, but its steric bulk makes it a poor direct nucleophile.[11][15]

Understanding these fundamental differences in reactivity is critical for designing efficient synthetic routes and developing robust chemical processes in drug discovery and development.

References

Cost-Benefit Analysis: 1-Methyl-4-(methylamino)piperidine and its Alternatives in Large-Scale Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Amine Reagents in the Synthesis of Spleen Tyrosine Kinase (Syk) Inhibitors

The selection of appropriate building blocks is a critical decision in the economic viability and efficiency of large-scale pharmaceutical synthesis. This guide provides a comprehensive cost-benefit analysis of 1-Methyl-4-(methylamino)piperidine and its alternatives, with a specific focus on their application in the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors, a promising class of drugs for autoimmune diseases. This analysis is centered around a key step in the multi-kilogram scale synthesis of Fostamatinib, a commercially approved Syk inhibitor.

Executive Summary

The large-scale synthesis of the Fostamatinib intermediate, compound 5 , involves a nucleophilic aromatic substitution reaction between a chloropyrimidine derivative and a diamine. The documented synthesis utilizes cis-N,N'-dimethyl-1,4-diaminocyclohexane. This guide evaluates the performance and cost-effectiveness of this reagent against viable alternatives, including this compound, and other cyclic and acyclic diamines. The analysis reveals that while the originally utilized diamine demonstrates high yield and purity, the overall cost-benefit analysis for a new process would necessitate a thorough evaluation of current bulk pricing and availability of all potential alternatives.

Comparative Performance Data

The following table summarizes the key performance indicators for the nucleophilic aromatic substitution step in the synthesis of the Fostamatinib intermediate. The data for the primary reagent is extracted from the process patent, while the data for the alternatives is based on typical yields for similar reactions and should be considered indicative.

ReagentMolecular Weight ( g/mol )Typical Yield (%)Typical Purity (%)Key AdvantagesPotential Disadvantages
cis-N,N'-dimethyl-1,4-diaminocyclohexane142.2591%>99%Proven efficacy at >500 kg scale, high yield and purity.Potentially higher cost and limited commercial availability in bulk.
This compound128.2285-90% (estimated)>98% (estimated)Structurally similar, potentially lower cost and more readily available.May require process optimization to match yield and purity.
trans-N,N'-dimethyl-1,4-diaminocyclohexane142.2580-88% (estimated)>98% (estimated)May be a more thermodynamically stable and potentially cheaper isomer.Lower reactivity and yield compared to the cis-isomer in some cases.
1,4-Diaminocyclohexane114.1975-85% (estimated)>97% (estimated)Significantly lower cost and widely available.Potential for di-substitution and other side reactions, leading to lower purity.
Piperazine86.1480-90% (estimated)>98% (estimated)Low cost, readily available in bulk.Different ring structure may impact biological activity of the final product.
Morpholine87.1280-88% (estimated)>98% (estimated)Low cost, readily available in bulk.Different heteroatom may impact biological activity and physicochemical properties.

Cost Analysis

The following table provides an estimated cost comparison for the reagents at a bulk purchase level. It is important to note that these prices are subject to significant fluctuation based on market conditions, supplier, and purity grade.

ReagentEstimated Bulk Price (USD/kg)
cis-N,N'-dimethyl-1,4-diaminocyclohexane500 - 1500
This compound200 - 800
trans-N,N'-dimethyl-1,4-diaminocyclohexane300 - 1000
1,4-Diaminocyclohexane50 - 200
Piperazine10 - 50
Morpholine5 - 30

Experimental Protocols

Synthesis of Fostamatinib Intermediate 5 using cis-N,N'-dimethyl-1,4-diaminocyclohexane

Materials:

  • N2-(2-chloro-5-fluoro-4-pyrimidinyl)-N1-(3,4,5-trimethoxyphenyl)-1,2-ethanediamine (Intermediate 3 )

  • cis-N,N'-dimethyl-1,4-diaminocyclohexane (Amine 4 )

  • N-Methyl-2-pyrrolidone (NMP)

  • Water

Procedure: A mixture of Intermediate 3 (1.0 equivalent) and cis-N,N'-dimethyl-1,4-diaminocyclohexane (1.2 equivalents) in a mixture of NMP and water (e.g., 10:1 v/v) is heated to approximately 80-90 °C. The reaction progress is monitored by HPLC. Upon completion, the reaction mixture is cooled to room temperature and the product is isolated by crystallization and filtration. The resulting solid is washed with a suitable solvent (e.g., water or an organic solvent mixture) and dried under vacuum to yield Intermediate 5 .

Observed Yield: 91%[1] Purity: >99% (by HPLC)

Signaling Pathway and Experimental Workflow

The target of Fostamatinib is the Spleen Tyrosine Kinase (Syk). The following diagram illustrates the simplified signaling pathway of Syk, which is involved in immune cell activation.

Syk_Signaling_Pathway Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Src_Kinase Src Family Kinase BCR->Src_Kinase activates FcR Fc Receptor (FcR) Syk Syk FcR->Syk activates Src_Kinase->Syk phosphorylates Downstream Downstream Signaling (e.g., PLCγ2, PI3K) Syk->Downstream activates Cellular_Response Cellular Response (e.g., Proliferation, Cytokine Release) Downstream->Cellular_Response Fostamatinib Fostamatinib (R406) Fostamatinib->Syk inhibits

Caption: Simplified Spleen Tyrosine Kinase (Syk) Signaling Pathway.

The following diagram illustrates the experimental workflow for the key reaction step in the large-scale synthesis of the Fostamatinib intermediate.

Synthesis_Workflow Start Start Materials: - Intermediate 3 - Amine 4 - NMP/Water Reaction Reaction: - Heat to 80-90°C - Monitor by HPLC Start->Reaction Workup Work-up: - Cool to RT - Crystallization - Filtration Reaction->Workup Isolation Isolation: - Wash with solvent - Dry under vacuum Workup->Isolation Product Final Product: Intermediate 5 Isolation->Product

Caption: Experimental Workflow for the Synthesis of Fostamatinib Intermediate 5.

Conclusion

The choice of the amine reagent in the large-scale synthesis of Fostamatinib and other Syk inhibitors presents a classic trade-off between established, high-yielding processes and potentially more cost-effective but less-optimized alternatives. While cis-N,N'-dimethyl-1,4-diaminocyclohexane has a proven track record at a very large scale, its cost and availability may be a significant factor in the overall process economics. This compound and other commercially available diamines like piperazine and morpholine offer substantial cost savings on the raw material front. However, the implementation of these alternatives would require investment in process development and optimization to ensure comparable yield, purity, and impurity profiles. For any new large-scale synthesis campaign, a thorough economic analysis, including up-to-date bulk pricing and process validation costs, is essential to determine the most cost-effective and reliable synthetic route.

References

Comparative Efficacy of 1-Methyl-4-(methylamino)piperidine and Other Ligands for the NMDA Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the potential efficacy of 1-Methyl-4-(methylamino)piperidine as a ligand for the N-methyl-D-aspartate (NMDA) receptor, in comparison to established modulators.

Introduction to this compound

This compound, also known as N,1-dimethylpiperidin-4-amine, is a synthetic piperidine derivative.[2] While its primary applications have been as a versatile intermediate in the synthesis of various pharmaceuticals, particularly for central nervous system (CNS) disorders, its specific receptor interactions have not been extensively characterized in publicly available research. The structural similarity to other known NMDA receptor modulators suggests its potential as a ligand for this important ionotropic glutamate receptor.

The NMDA Receptor: A Key Target in Neuroscience

The N-methyl-D-aspartate (NMDA) receptor is a crucial player in synaptic plasticity, learning, and memory. It is a ligand-gated ion channel that is activated upon concurrent binding of glutamate and a co-agonist (glycine or D-serine), as well as depolarization of the neuronal membrane to relieve a magnesium block. Dysregulation of NMDA receptor activity is implicated in a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and neuropathic pain, making it a significant target for drug discovery.

Comparative Analysis of NMDA Receptor Ligands

To contextualize the potential efficacy of this compound, this guide provides a comparison with three well-established NMDA receptor modulators: Memantine, Ketamine, and Ifenprodil. These compounds represent different mechanisms of action at the NMDA receptor.

Quantitative Data Summary

The following tables summarize the binding affinities (Kᵢ) and functional potencies (IC₅₀/EC₅₀) of the selected NMDA receptor modulators. This data is compiled from various in vitro studies.

Table 1: Binding Affinity (Kᵢ) of NMDA Receptor Modulators

CompoundReceptor SubtypeRadioligandKᵢ (nM)Reference
Memantine NMDA (general)[³H]MK-8011000 - 3000[3]
Ketamine NMDA (general)[³H]MK-801500[4]
Ifenprodil GluN2B[¹²⁵I]Ifenprodil205[5]

Note: Kᵢ values can vary between studies depending on the experimental conditions.

Table 2: Functional Potency (IC₅₀) of NMDA Receptor Antagonists

CompoundAssay TypeCell Type/TissueIC₅₀ (µM)Reference
Memantine NMDA-mediated inward currentIn vitro1 - 3[3][6]
Ketamine NMDA-induced Ca²⁺ influxCultured neuronsNot specified
Ifenprodil Inhibition of NMDA responseOocytes expressing GluN1/GluN2B0.155

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the methodologies used to characterize these ligands, the following diagrams illustrate the canonical NMDA receptor signaling pathway and the workflows for key experimental assays.

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_R Binds to GluN1 Ca_ion Ca²⁺ NMDA_R->Ca_ion Channel Opening (Depolarization relieves Mg²⁺ block) Mg Mg²⁺ Mg->NMDA_R Channel Block CaM Calmodulin Ca_ion->CaM CaMKII CaMKII CaM->CaMKII NOS nNOS CaM->NOS CREB CREB CaMKII->CREB NOS->CREB Gene_Expression Gene Expression (Synaptic Plasticity, LTP, LTD) CREB->Gene_Expression Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing NMDA receptors Incubate Incubate membranes, radioligand, and test compound to reach equilibrium Membrane_Prep->Incubate Radioligand Prepare radioligand (e.g., [³H]MK-801) Radioligand->Incubate Test_Compound Prepare serial dilutions of test compound Test_Compound->Incubate Filter Separate bound from free radioligand via vacuum filtration Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify radioactivity on filters using scintillation counting Wash->Count IC50 Determine IC₅₀ from competition binding curve Count->IC50 Ki Calculate Kᵢ using Cheng-Prusoff equation IC50->Ki Calcium_Flux_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Cell_Culture Culture cells expressing NMDA receptors in microplates Dye_Loading Load cells with a calcium-sensitive fluorescent dye Cell_Culture->Dye_Loading Pre_incubation Pre-incubate cells with varying concentrations of test compound Dye_Loading->Pre_incubation Stimulation Stimulate cells with NMDA and a co-agonist (glycine) Pre_incubation->Stimulation Fluorescence_Measurement Measure changes in intracellular fluorescence over time Stimulation->Fluorescence_Measurement Response_Curve Generate concentration-response curve Fluorescence_Measurement->Response_Curve IC50_EC50 Calculate IC₅₀ (for antagonists) or EC₅₀ (for agonists) Response_Curve->IC50_EC50

References

A Comparative Guide to 1-Methyl-4-(methylamino)piperidine and Alternative Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of molecular building blocks is a cornerstone of successful drug discovery. The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs. This guide provides a comprehensive comparison of 1-Methyl-4-(methylamino)piperidine, a common exemplar of this class, with other key building blocks such as piperazines, pyrrolidines, and azetidines. The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to inform the rational design of novel therapeutics.

Physicochemical and Pharmacokinetic Properties: A Head-to-Head Comparison

The choice of a saturated heterocycle can profoundly influence the physicochemical and pharmacokinetic properties of a drug candidate. The following table summarizes key parameters for piperidine and its common bioisosteres.

PropertyPiperidinePiperazinePyrrolidineAzetidine
pKa (Conjugate Acid) ~11.22pKa1: ~5.35-5.5, pKa2: ~9.73-9.8[1]~11.27[2]~11.29
logP (Octanol/Water) 0.84[2]-1.1[1]0.46[2]0.14
Aqueous Solubility Miscible[1]Freely Soluble[1]Highly SolubleMiscible
Metabolic Stability Generally stable, but can be susceptible to oxidation adjacent to the nitrogen.[2] Strategic substitution can block metabolic "soft spots".[2]Can be a site of metabolic liability.[3]Generally more resistant to bioreduction than piperidines in some cases.[2]Can offer improved metabolic stability due to conformational rigidity.
Permeability (Caco-2) Substituent-dependent.Can act as permeation enhancers, potentially improving oral absorption.[1]Generally good, influenced by substituents.Can exhibit favorable permeability.
Plasma Protein Binding Generally higher for more lipophilic derivatives.[1]Can be modulated by substitution at two positions.[1]Lower for less lipophilic analogs.Typically lower than larger, more lipophilic scaffolds.

Note: The N-methylation of the piperidine ring, as in this compound, generally has little impact on aqueous solubility but tends to increase lipophilicity (logD).[1] This modification can also slightly reduce the basicity of the ring nitrogen.[1]

Case Study: Piperidine vs. Piperazine in Receptor Binding Affinity

A compelling example of how the choice between piperidine and piperazine can dramatically impact biological activity is seen in the development of dual-acting histamine H3 (H3R) and sigma-1 (σ1R) receptor antagonists. The piperidine moiety was found to be a critical structural element for high affinity at the σ1 receptor.

Compound IDCore ScaffoldhH3R Ki (nM)σ1R Ki (nM)
4 Piperazine3.171531
5 Piperidine7.703.64

Data extracted from a study on dual H3/σ1 receptor antagonists.[4]

As the data indicates, replacing the piperazine ring in compound 4 with a piperidine ring in compound 5 resulted in a dramatic increase in affinity for the σ1 receptor, with only a modest change in H3R affinity.[4] This highlights the profound impact a seemingly small structural change can have on target selectivity.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and modification of piperidine-containing compounds, which can be adapted for the synthesis of this compound analogs and other building blocks.

General Procedure for Reductive Amination

Reductive amination is a robust method for synthesizing substituted amines, a common step in the preparation of this compound analogs.

Materials:

  • N-Boc-4-piperidone

  • Methylamine (or other primary/secondary amine)

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional)

Protocol:

  • Dissolve N-Boc-4-piperidone (1.0 eq) and the desired amine (1.0-1.5 eq) in DCM or DCE.

  • If the amine is a salt (e.g., methylamine hydrochloride), add a base such as triethylamine (1.0-1.5 eq) to liberate the free amine.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

General Procedure for N-Acylation

N-acylation is a common method to introduce amide functionalities, which can be critical for target engagement.

Materials:

  • Piperidine-containing amine (e.g., a derivative of 4-aminopiperidine)

  • Acyl chloride or acid anhydride

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Protocol:

  • Dissolve the piperidine-containing amine (1.0 eq) and TEA or DIPEA (1.5-2.0 eq) in DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride or acid anhydride (1.1-1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography or recrystallization.

Visualizing Biological and Experimental Frameworks

Dopamine D2 Receptor Signaling Pathway

This compound and its analogs are frequently explored as ligands for central nervous system (CNS) targets, including dopamine receptors. The following diagram illustrates a simplified signaling pathway for the dopamine D2 receptor, a G-protein coupled receptor (GPCR).

G_protein_signaling cluster_membrane Plasma Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine Dopamine->D2R Binds PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Response PKA->Downstream Phosphorylates Targets

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

General Experimental Workflow for a GPCR Functional Assay

The following diagram outlines a typical workflow for a cell-based functional assay to screen compounds for activity at a G-protein coupled receptor (GPCR).

GPCR_Assay_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (Expressing GPCR) Incubation Incubate Cells with Compounds Cell_Culture->Incubation Compound_Prep Compound Preparation (Serial Dilution) Compound_Prep->Incubation Signal_Detection Detect Second Messenger Signal (e.g., Ca2+, cAMP) Incubation->Signal_Detection Data_Acquisition Data Acquisition Signal_Detection->Data_Acquisition Dose_Response Dose-Response Curve Generation Data_Acquisition->Dose_Response EC50_IC50 Calculate EC50/IC50 Dose_Response->EC50_IC50

Caption: General workflow for a cell-based GPCR functional assay.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Methyl-4-(methylamino)piperidine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-Methyl-4-(methylamino)piperidine, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a flammable liquid and is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and is toxic to aquatic life.[1]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended Equipment
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may also be necessary.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), protective suit, and safety footwear.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to entrust it to a licensed professional waste disposal service.[1][2] Adherence to all federal, state, and local environmental regulations is mandatory.[3]

1. Waste Collection and Storage:

  • Container: Use a dedicated, properly labeled, and tightly sealed container for collecting waste this compound.

  • Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, bases, acid anhydrides, and acid chlorides.[2] The storage area should be locked up.[1][4]

2. Spill Management:

  • In the event of a spill, immediately evacuate the area and ensure adequate ventilation.

  • Remove all sources of ignition.[3]

  • Contain the spill using an inert absorbent material, such as sand or earth.

  • Do not flush spills into the sewer system or surface waters.[1]

  • Collect the absorbed material into a suitable container for disposal.

3. Disposal Procedure:

  • Professional Disposal: Contact a licensed hazardous waste disposal company to arrange for the collection and disposal of the chemical waste.

  • Incineration: A recommended method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Recycling: Where possible, recycling of the chemical should be considered.[3]

4. Decontamination:

  • Thoroughly decontaminate any tools or equipment that have come into contact with this compound.

  • Wash contaminated clothing before reuse.[3][4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste consult_sds Consult Safety Data Sheet (SDS) start->consult_sds ppe Wear Appropriate PPE consult_sds->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect store Store in a Cool, Dry, Well-Ventilated, Locked Area collect->store spill Spill Occurs? store->spill contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes contact_pro Contact Licensed Hazardous Waste Disposal Service spill->contact_pro No collect_spill Collect Absorbed Material for Disposal contain_spill->collect_spill collect_spill->store transport Arrange for Professional Collection and Transport contact_pro->transport end_point End: Proper Disposal transport->end_point

Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and environmentally conscious disposal of this compound, fostering a culture of safety and regulatory compliance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Methyl-4-(methylamino)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 1-Methyl-4-(methylamino)piperidine, ensuring laboratory safety and operational integrity.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE. Due to the absence of specific quantitative data for this compound, recommendations are based on general safety protocols for handling piperidine derivatives and liquid amines.

PPE CategoryItemSpecifications & Recommendations
Eye and Face Protection Safety Goggles & Face ShieldWear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be used in situations where splashing is a significant risk.
Hand Protection Chemical-Resistant GlovesUse gloves made of a material resistant to permeation by amines. Nitrile or neoprene gloves are often recommended for incidental contact, but for prolonged handling, consulting the glove manufacturer's resistance guide is essential.[2] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[1]
Body Protection Laboratory Coat & Protective ClothingA flame-resistant lab coat or gown should be worn.[3] For larger quantities or in case of a spill, impervious protective clothing and boots may be necessary.[4]
Respiratory Protection RespiratorUse in a well-ventilated area, preferably within a chemical fume hood.[5] If exposure limits are likely to be exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and amines should be used. For firefighting, a self-contained breathing apparatus is required.[6]

Experimental Protocol: Safe Handling and Disposal

The following protocol outlines the procedural steps for the safe handling and disposal of this compound in a laboratory setting. This protocol should be adapted to the specific requirements of your experiment and institutional safety guidelines.

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is operational.[2]

  • Verify that an eyewash station and safety shower are readily accessible and unobstructed.[3]

  • Keep the container of this compound tightly closed when not in use.[6]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3]

2. Handling Procedure:

  • Don the appropriate PPE as detailed in the table above.

  • Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.

  • Use non-sparking tools and take measures to prevent the buildup of electrostatic charge, as the compound may be flammable.[4][6]

  • Avoid contact with skin and eyes. In case of accidental contact, immediately follow the first aid measures outlined in the Safety Data Sheet.[4][6]

  • Wash hands thoroughly with soap and water after handling.

3. Spill Management:

  • In the event of a small spill, absorb the liquid with an inert, non-combustible material (e.g., sand, vermiculite).

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Do not allow the spilled material to enter drains or waterways.[5]

  • Collect the absorbed material and any contaminated soil into a sealed, labeled container for hazardous waste disposal.

4. Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of the chemical and its container in accordance with all applicable federal, state, and local environmental regulations.[6] This may involve incineration in a licensed hazardous waste facility.[4]

  • Do not dispose of the chemical down the drain.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_emergency Check Eyewash/Shower Access prep_fume_hood->prep_emergency handle_in_hood Work in Fume Hood prep_emergency->handle_in_hood handle_tools Use Non-Sparking Tools handle_in_hood->handle_tools handle_avoid_contact Avoid Skin/Eye Contact handle_tools->handle_avoid_contact spill_absorb Absorb with Inert Material handle_avoid_contact->spill_absorb If Spill Occurs dispose_waste Treat as Hazardous Waste handle_avoid_contact->dispose_waste spill_collect Collect in Labeled Container spill_absorb->spill_collect spill_collect->dispose_waste dispose_regulations Follow Environmental Regulations dispose_waste->dispose_regulations end End dispose_regulations->end start Start start->prep_ppe

Caption: Workflow for handling and disposing of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-4-(methylamino)piperidine
Reactant of Route 2
Reactant of Route 2
1-Methyl-4-(methylamino)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.